(2-Methoxyethyl)(1-phenylethyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYWDLGMZPBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-(-)-2-Methoxy-1-phenylethylamine: A Privileged Chiral Building Block
An In-Depth Technical Guide on the Structure, Properties, and Applications of (R)-(-)-2-Methoxy-1-phenylethylamine.
Executive Summary
(R)-(-)-2-Methoxy-1-phenylethylamine (CAS: 64715-85-1) is a high-value chiral primary amine derived structurally from phenylglycinol. Distinct from its non-methoxylated analog (1-phenylethylamine), the presence of the
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthesis protocols, and its critical role in the resolution of racemic acids and the synthesis of enantiopure pharmaceutical intermediates.
Chemical Identity & Stereochemical Structure
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | (1R)-2-Methoxy-1-phenylethanamine |
| Common Synonyms | (R)- |
| CAS Number | 64715-85-1 |
| Molecular Formula | |
| Molecular Weight | 151.21 g/mol |
| SMILES | COCC(N)C1=CC=CC=C1 |
| Chirality | (R)-Configuration; Levorotatory (-) |
Structural Visualization
The molecule features a stereogenic center at the benzylic position (C1). The (R)-configuration dictates the spatial arrangement of the amine, phenyl, and methoxymethyl groups, which is critical for its "handshake" interaction with chiral substrates.
[5]
Physicochemical Properties
The methoxy substituent significantly alters the solubility and basicity compared to unsubstituted phenylethylamine, often leading to more crystalline diastereomeric salts—a key advantage in chiral resolution.
| Property | Value | Condition/Note |
| Physical State | Colorless to pale yellow liquid | Standard Temperature & Pressure |
| Boiling Point | 237°C | @ 760 mmHg (Lit.) |
| Density | 1.014 g/mL | @ 25°C |
| Refractive Index ( | 1.5240 | Estimated |
| Optical Rotation ( | -50.0° ± 2° | c=6.1 in Benzene |
| pKa (Conjugate Acid) | ~9.5 | Slightly lower than |
| Solubility | Soluble in alcohols, ethers, DCM; Moderate in water | -OMe increases polarity vs. |
Synthesis and Production Protocols
Strategic Analysis of Synthetic Routes
While reductive amination of methoxy-acetophenones is possible, it often yields racemates requiring resolution. The preferred industrial route preserves chirality by starting from the chiral pool, specifically (R)-Phenylglycinol .
Validated Protocol: Methylation of (R)-Phenylglycinol
Causality: Direct methylation of the amino alcohol is non-selective (N- vs O-methylation). Therefore, a protection-methylation-deprotection strategy is required to ensure exclusive O-methylation.
Workflow Diagram
Step-by-Step Methodology
-
N-Protection:
-
Dissolve (R)-phenylglycinol (1.0 eq) in dioxane/water (1:1).
-
Add NaOH (1.1 eq) followed by
(1.1 eq) at 0°C. -
Stir at RT for 4 hours. Extract with EtOAc.[1]
-
Why: Blocks the nucleophilic amine to prevent N-methylation.
-
-
O-Methylation (The Critical Step):
-
Dissolve the N-Boc intermediate in anhydrous THF under
. -
Cool to 0°C and add NaH (1.2 eq, 60% dispersion). Stir 30 min.
-
Add Methyl Iodide (MeI) (1.1 eq) dropwise.
-
Allow to warm to RT and stir overnight.
-
Self-Validating Check: Monitor TLC for disappearance of the alcohol spot. The O-methylated product is less polar.
-
-
Deprotection & Isolation:
-
Treat the methylated intermediate with 4M HCl in dioxane.
-
Stir for 2 hours (monitor for
evolution cessation). -
Concentrate in vacuo.
-
Basify with 2M NaOH to pH > 12 and extract with DCM.
-
Dry (
) and distill to obtain the pure oil.
-
Applications in Drug Development
Chiral Resolution of Racemic Acids
This amine is a "privileged" resolving agent. The additional oxygen atom in the methoxy group provides a secondary coordination site (via hydrogen bonding), often creating a more rigid and distinct diastereomeric salt lattice compared to simple phenylethylamine.
Mechanism:
Chiral Auxiliary in Asymmetric Synthesis
Used in the synthesis of chiral amines and amino acids via Schiff base intermediates .
-
Reaction: Condensation with a prochiral ketone forms a chiral imine.
-
Induction: The steric bulk of the phenyl group and the chelating ability of the methoxy group direct the attack of nucleophiles (e.g., hydride, organolithiums) to one face of the imine, inducing high diastereoselectivity.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Sensitization | H317 | May cause an allergic skin reaction. |
Handling Protocols:
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to
(carbamate formation). -
PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory.
-
Disposal: Neutralize with dilute acid before disposal into organic waste streams.
References
-
Chem-Impex International. (R)-(-)-2-Methoxy-1-phenylethylamine Product Specifications and Applications. Retrieved from .
-
Sigma-Aldrich (Merck). (R)-2-Methoxy-1-phenylethanamine Safety Data Sheet (SDS) and CAS 64715-85-1 Data. Retrieved from .
-
Santa Cruz Biotechnology. (R)-(-)-2-Methoxy-1-phenylethylamine Properties. Retrieved from .
-
PubChem. Compound Summary: 2-Methoxy-1-phenylethylamine. National Library of Medicine. Retrieved from .
-
BenchChem. Protocols for Resolution of Racemic Acids using Phenylethylamine Derivatives. Retrieved from .
Sources
Chiral building blocks containing methoxyethyl side chains
Stereoselective Synthesis & Medicinal Chemistry Applications[1]
Executive Summary
This technical guide focuses on chiral building blocks containing methoxyethyl side chains , specifically (S)-1-methoxy-2-propylamine (MOIPA) and its derivatives. These motifs are critical in modern drug discovery as bioisosteres that modulate lipophilicity (LogP) and aqueous solubility without altering steric bulk significantly. This guide details the transition from classical resolution to state-of-the-art biocatalytic synthesis, providing actionable protocols for researchers in medicinal and process chemistry.
Part 1: The Methoxyethyl Motif in Medicinal Chemistry
The methoxyethyl group (
1.1 Bioisosteric Utility
In drug design, the methoxyethyl group is often employed as a non-classical bioisostere for alkyl chains (e.g.,
-
Steric Mimicry: The methoxyethyl group occupies a similar van der Waals volume to a propyl group.
-
Electronic Modulation: Unlike a hydrophobic alkyl chain, the ether oxygen acts as a hydrogen bond acceptor (HBA). This allows the molecule to interact with water molecules or specific residues in the binding pocket (e.g., lysine or arginine side chains) while maintaining a compact profile.
1.2 Physicochemical Impact
Replacing a lipophilic alkyl group with a methoxyethyl side chain typically lowers
| Property | Isopropylamine Side Chain | (S)-1-Methoxy-2-propylamine Side Chain | Impact |
| Steric Bulk | Medium ( | Medium ( | Minimal steric clash |
| H-Bonding | Donor (NH), No Acceptor (in chain) | Donor (NH), Acceptor (Ether O) | Solubility Enhancer |
| LogP (approx) | 0.49 | -0.31 | Lower Lipophilicity |
| Metabolic Risk | Allylic/Aliphatic Oxidation | O-Dealkylation (generally slower) | Improved Stability |
Part 2: Synthesis Strategies
The synthesis of enantiopure methoxyethyl amines has evolved from wasteful classical resolutions to highly efficient asymmetric catalysis.
2.1 Method A: Biocatalytic Transamination (The Gold Standard)
The most efficient route to (S)-1-methoxy-2-propylamine is the stereoselective transamination of methoxyacetone . This method uses an
-
Mechanism: The enzyme transfers the amino group from isopropylamine to methoxyacetone.
-
Equilibrium Drive: The reaction produces acetone as a byproduct. Because the equilibrium constant is often near unity, the reaction is driven by using a large excess of isopropylamine or by continuously removing acetone (e.g., via reduced pressure or nitrogen sweep).
-
Advantages: >99%
, mild conditions (pH 7–8), and aqueous solvent systems.
2.2 Method B: Chiral Pool Synthesis (From (S)-Alaninol)
This route relies on the natural chirality of (S)-alanine.
-
Reduction: (S)-Alanine is reduced to (S)-alaninol.
-
Protection: The amine is protected (e.g., Boc or Cbz).
-
O-Methylation: The hydroxyl group is methylated using MeI/NaH.
-
Deprotection: Removal of the protecting group yields the chiral amine.
-
Drawback: Multi-step process with lower atom economy compared to biocatalysis.
Part 3: Detailed Experimental Protocol
Protocol: Transaminase-Catalyzed Synthesis of (S)-1-methoxy-2-propylamine
-
Objective: Preparation of (S)-1-methoxy-2-propylamine from methoxyacetone with >99%
. -
Scale: 100 mmol (Laboratory Scale).
Reagents & Equipment[1][2][3]
-
Substrate: Methoxyacetone (8.81 g, 100 mmol).
-
Amine Donor: Isopropylamine (2 M solution in buffer).
-
Catalyst: ATA-113 (or equivalent (S)-selective
-transaminase lyophilized powder). -
Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Equipment: Overhead stirrer, pH stat (auto-titrator), distillation apparatus.
Step-by-Step Methodology
-
Buffer Preparation: Dissolve PLP (25 mg) in 50 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Substrate Addition: Add methoxyacetone (8.81 g) to the buffer.
-
Amine Donor Addition: Add isopropylamine (11.8 g, 200 mmol, 2.0 equiv) to the reaction vessel.
-
Critical Step: The addition of isopropylamine will raise the pH. Use 6M HCl to adjust the pH back to 7.5 before adding the enzyme to prevent denaturation.
-
-
Initiation: Add the transaminase enzyme powder (200 mg, ~2% w/w relative to substrate).
-
Reaction: Stir at 30°C for 24 hours.
-
Equilibrium Control: To drive the reaction to completion, apply a gentle nitrogen sweep to remove the volatile acetone byproduct.
-
-
Quenching & Workup:
-
Acidify the mixture to pH 2 using 6M HCl (converts amines to salts).
-
Extract with MTBE (2 x 50 mL) to remove unreacted ketone (discard organic layer).
-
Basify the aqueous layer to pH 12 using 10M NaOH.
-
Extract the product with DCM (3 x 50 mL).
-
-
Purification: Dry the combined organic layers over
, filter, and carefully concentrate under reduced pressure (Note: Product is volatile; bp ~94°C. Do not use high vacuum). -
Validation: Determine
via chiral GC or HPLC (e.g., Crownpak CR(+) column).
Part 4: Visualizations
4.1 Biocatalytic Synthesis Pathway
The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized in the transaminase protocol.
Caption: Transaminase-catalyzed asymmetric synthesis cycle utilizing isopropylamine as the sacrificial donor.
4.2 Decision Logic: Side Chain Selection
A logical framework for medicinal chemists deciding when to deploy the methoxyethyl group.
Caption: Decision matrix for substituting alkyl chains with methoxyethyl bioisosteres in lead optimization.
Part 5: References
-
Pontillo, J., et al. (2005). "Optimization of piperazinebenzylamines with a N-(1-methoxy-2-propyl) side chain as potent and selective antagonists of the human melanocortin-4 receptor." Bioorganic & Medicinal Chemistry Letters, 15(20), 4615-4618.
-
Rupert, K. C., et al. (2003). "Imidazopyrimidines, potent inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529-2591.
Sources
An In-depth Technical Guide to Hemilabile Chiral Ligands for Asymmetric Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of hemilabile chiral ligands, their design principles, and their application in asymmetric synthesis. We will delve into the core concepts that underpin the efficacy of these ligands, explore their diverse applications, and provide practical insights into their synthesis and use.
Part 1: The Principle of Hemilability in Asymmetric Catalysis
In the realm of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. Hemilabile chiral ligands represent a sophisticated class of ligands that possess both a strong, anchoring coordinating group and a weaker, labile coordinating group.[1] This unique combination of "hard" and "soft" donor atoms allows for dynamic coordination to a metal center.[2][3]
The term "hemilabile" refers to the ability of the weaker donor to reversibly dissociate from the metal center, creating a vacant coordination site.[4][5][6][7] This transient opening of the coordination sphere is crucial for substrate binding and product release, while the strongly bound donor ensures the stability of the catalytic complex and maintains the chiral environment throughout the catalytic cycle.[8][9] This dynamic behavior is the key to their often-superior performance compared to rigid, non-labile ligands.
The interplay between the stable and labile coordination modes can be visualized as follows:
Caption: Dynamic coordination of a hemilabile ligand.
Part 2: Design and Synthesis of Hemilabile Chiral Ligands
The modularity of hemilabile chiral ligands is a significant advantage, allowing for the systematic tuning of their steric and electronic properties.[10][11] The synthesis often involves the coupling of a chiral backbone, which imparts the stereochemical information, with a phosphine moiety or other donor groups.
Common Chiral Scaffolds:
-
Oxazolines: Readily synthesized from inexpensive and abundant chiral amino alcohols, oxazolines are a cornerstone of many successful hemilabile ligands.[11][12][13]
-
BINOL and TADDOL derivatives: These axially chiral backbones provide a well-defined and rigid chiral environment.
-
Amino acid derivatives: Offer a diverse range of stereogenic centers and functionalities.
Synthetic Strategies:
The synthesis of phosphinooxazolines (PHOX), a prominent class of P,N-hemilabile ligands, exemplifies the modular approach.[10] A common route involves the reaction of a chiral amino alcohol with a nitrile to form the oxazoline ring, followed by the introduction of the phosphine group via ortho-lithiation or a metal-catalyzed coupling reaction.[10]
A Generalized Synthetic Workflow:
Caption: Modular synthesis of a P,N-hemilabile ligand.
Part 3: Prominent Classes of Hemilabile Chiral Ligands and Their Applications
The versatility of hemilabile ligands is demonstrated by their successful application in a wide array of asymmetric transformations. The specific combination of donor atoms dictates the ligand's coordination properties and, consequently, its suitability for a particular catalytic reaction.
P,N-Hemilabile Ligands
P,N-ligands, which combine a soft phosphine donor with a harder nitrogen donor, are among the most extensively studied hemilabile systems.[14] Phosphinooxazolines (PHOX) are a classic example.[10]
Applications:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: PHOX ligands have shown excellent performance in this reaction, affording high yields and enantioselectivities.[12]
-
Asymmetric Hydrogenation: Iridium and rhodium complexes of P,N-ligands are effective catalysts for the asymmetric hydrogenation of various substrates.[15]
-
Gold Redox Catalysis: Chiral hemilabile P,N-ligands have enabled the first examples of enantioselective gold redox catalysis, opening new avenues for gold-catalyzed reactions.[14]
P,O-Hemilabile Ligands
P,O-ligands feature a combination of a soft phosphine and a hard oxygen donor.[2] The oxygen donor can be part of various functional groups, including ethers, esters, or sulfonamides.[2]
Applications:
-
Palladium-Catalyzed Hydrosilylation: Novel P,O-ligands have been shown to enhance the reactivity and regioselectivity of palladium-catalyzed hydrosilylation of alkenes and dienes.[2][16]
-
Ruthenium-Catalyzed Reactions: Ruthenium complexes with P,O-ligands have been investigated for their reactivity and catalytic potential.[17]
P,S-Hemilabile Ligands
P,S-ligands, containing a soft phosphine and a sulfur donor of intermediate softness, have also found application in asymmetric catalysis.
Applications:
-
Pauson-Khand Reaction: Chiral P,S-ligands have been designed for the diastereoselective coordination to dicobalt alkyne complexes, enabling asymmetric intermolecular Pauson-Khand reactions.[18][19]
Table 1: Representative Applications of Hemilabile Chiral Ligands
| Ligand Type | Reaction | Metal | Substrate | Yield (%) | ee (%) | Reference |
| P,N | Alkene Aminoarylation | Au | Styrene derivative | up to 80 | up to 99:1 er | [14] |
| P,O | Alkene Hydrosilylation | Pd | Unactivated alkene | High | N/A (regioselectivity) | [2][16] |
| P,S | Pauson-Khand | Co | Terminal alkyne | Good | up to 90 de | [18][19] |
| P-alkene | 1,4-Addition | Rh | Cyclic enone | High | up to 99 | [20] |
Part 4: Mechanistic Insights into Hemilabile Ligand-Mediated Catalysis
The efficacy of hemilabile ligands stems from their ability to modulate the electronic and steric environment of the metal center throughout the catalytic cycle. Let's consider a generic asymmetric hydrogenation catalyzed by a rhodium complex with a P,N-hemilabile ligand.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
In this cycle, the hemilabile nitrogen arm of the P,N-ligand can dissociate to open a coordination site for the substrate to bind to the rhodium center. Following the key hydride insertion and reductive elimination steps, the product is released, and the catalyst is regenerated. The ability of the hemilabile arm to re-coordinate can stabilize the active species and prevent catalyst deactivation.
Part 5: Experimental Protocols
To provide a practical context, we outline a general procedure for the synthesis of a PHOX-type ligand and its application in a palladium-catalyzed asymmetric allylic alkylation.
Synthesis of a Chiral Phosphinooxazoline (PHOX) Ligand
This protocol is a generalized representation and may require optimization for specific substrates.
-
Oxazoline Formation: A chiral amino alcohol (1.0 equiv) is reacted with a benzonitrile derivative (1.1 equiv) in a suitable solvent (e.g., chlorobenzene) in the presence of a catalytic amount of a Lewis acid (e.g., ZnCl₂) at elevated temperatures. The reaction is monitored by TLC or GC-MS until completion. The product is then purified by column chromatography.
-
Directed Ortho-metalation and Phosphinylation: The purified oxazoline (1.0 equiv) is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base such as sec-butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 1-2 hours. Chlorodiphenylphosphine (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired PHOX ligand.
Palladium-Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Pre-formation: In a glovebox, [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral PHOX ligand (1.1 mol%) are dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and stirred at room temperature for 30 minutes.
-
Reaction Setup: To a separate flask are added the allylic substrate (1.0 equiv), the nucleophile (e.g., dimethyl malonate, 1.2 equiv), and a base (e.g., N,O-bis(trimethylsilyl)acetamide, BSA, 1.3 equiv) in the reaction solvent.
-
Catalysis: The pre-formed catalyst solution is added to the reaction mixture. The reaction is stirred at the desired temperature and monitored by TLC or GC-MS.
-
Workup and Analysis: Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods. The enantiomeric excess is determined by chiral HPLC or GC.
Part 6: Conclusion and Future Outlook
Hemilabile chiral ligands have firmly established themselves as a powerful tool in the arsenal of the synthetic chemist. Their unique dynamic coordination behavior offers a distinct advantage in a variety of asymmetric catalytic transformations, enabling high levels of stereocontrol and catalytic activity.[3][9] The modular nature of their synthesis allows for fine-tuning of their properties, paving the way for the development of bespoke ligands for specific applications.[10][11]
Future research in this field will likely focus on several key areas:
-
Novel Ligand Architectures: The design and synthesis of new chiral backbones and coordinating moieties will continue to expand the scope of hemilabile ligands.
-
Application in New Reactions: The exploration of hemilabile ligands in novel catalytic transformations remains a fertile ground for discovery.
-
Computational Design: The use of computational tools to predict the performance of hemilabile ligands and guide their design will become increasingly important.[21][22]
-
Sustainable Catalysis: The development of catalysts based on earth-abundant metals and the use of hemilabile ligands to enhance their stability and activity will be a key focus.
By continuing to explore the fundamental principles of hemilability and applying them to the design of innovative chiral ligands, the scientific community is poised to unlock new frontiers in asymmetric synthesis, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries.
References
-
Ye, X., Wang, C., Zhang, S., Tang, Q., Wojtas, L., Li, M., & Shi, X. (2022). Chiral Hemilabile P,N-Ligand-Assisted Gold Redox Catalysis for Enantioselective Alkene Aminoarylation. Chemistry. [Link]
-
Seo, S., Jung, J., & Kim, H. (2023). Developing palladium-catalyzed hydrosilylation reactions through the design of novel hemilabile P,O-ligands. KAIST Compass. [Link]
-
Wikipedia. (n.d.). Phosphinooxazolines. [Link]
-
Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Identifying Dynamic Metal–Ligand Coordination Modes with Ensemble Learning. Journal of the American Chemical Society. [Link]
-
Cabeza, J. A., del Río, I., García-Álvarez, P., & Pérez-Carreño, E. (2004). A Chiral Bis(oxazoline) Phosphine with a Rigid Backbone: Ligand Synthesis and Characterization of Products Obtained in Highly Diastereoselective Reactions with a Rhodium(I) Complex and a Tetrahedral “RhRu3” Cluster. Organometallics. [Link]
-
Diebolt, O., Gischig, S., & Mezzetti, A. (2010). Hemilabile P-Alkene Ligands in Chiral Rhodium and Copper Complexes: Catalytic Asymmetric 1,4 Additions to Enones. 2. Organometallics. [Link]
-
Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Identifying Dynamic Metal–Ligand Coordination Modes with Ensemble Learning. ChemRxiv. [Link]
-
Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Identifying Dynamic Metal-Ligand Coordination Modes with Ensemble Learning. PubMed. [Link]
-
Braga, A. C., Sehnem, J. A., Lüdtke, D. S., Zeni, G., da Silveira, C. C., & Marchi, M. I. (2005). New Simple Chiral Phosphine Oxazolidine Ligands: Easy Synthesis and Application in the Palladium-Catalyzed Asymmetric Allylic Alkylation. Synlett. [Link]
-
Diebolt, O., Gischig, S., & Mezzetti, A. (2010). Hemilabile P-Alkene Ligands in Chiral Rhodium and Copper Complexes: Catalytic Asymmetric 1,4 Additions to Enones. 2. Organometallics. [Link]
-
Britovsek, G. J. P., Keim, W., Mecking, S., Sainz, D., & Wagner, T. (1993). Hemilabile P,O-ligands in palladium catalysed C–C linkages: codimerization of ethylene and styrene and cooligomerization of ethylene and carbon monoxide. Journal of the Chemical Society, Chemical Communications. [Link]
-
Jeffrey, J. C., & Rauchfuss, T. B. (1979). Metal complexes of hemilabile ligands. Reactivity and structure of dichlorobis(o-(diphenylphosphino)anisole)ruthenium(II). Inorganic Chemistry. [Link]
-
ResearchGate. (2023). Chiral Bis( N -arylamino)phosphine-oxazolines: Synthesis and Application in Asymmetric Catalysis. [Link]
-
Pal, S., Maity, S., & Paine, T. K. (2024). Influence of Hemilabile Arm and Amide Functionality in the Ligand Backbone on Chemical and Electrochemical Dioxygen Reduction Catalyzed by Mononuclear Copper(II) Complexes. PubMed. [Link]
-
Seo, S., Jung, J., Lee, S., & Kim, H. (2023). Palladium‐Catalyzed Hydrosilylation of Unactivated Alkenes and Conjugated Dienes with Tertiary Silanes Controlled by Hemilabile Hybrid P,O Ligand. ResearchGate. [Link]
-
Besora, M., Viciano, M., Maseras, F., & Bourissou, D. (2024). DFT-Enabled Development of Hemilabile (P∧N) Ligands for Gold(I/III) RedOx Catalysis: Application to the Thiotosylation of Aryl Iodides. Journal of the American Chemical Society. [Link]
-
Bas-Vila, A., El-Garrouj, D., Achard, T., de la Torre, M. C., Sierra, M. A., Chetcuti, M. J., & Ritleng, V. (2018). Synthesis, characterization, and catalytic application in aldehyde hydrosilylation of half-sandwich nickel complexes bearing (κ1-C)- and hemilabile (κ2-C,S)-thioether-functionalised NHC ligands. PubMed. [Link]
-
Verdaguer, X., Pericàs, M. A., Riera, A., Maestro, M. A., & Mahía, J. (2003). Design of New Hemilabile (P,S) Ligands for the Highly Diastereoselective Coordination to Alkyne Dicobalt Complexes: Application to the Asymmetric Intermolecular Pauson−Khand Reaction. Organometallics. [Link]
-
Wang, Y., Li, J., Zhang, Y., & Zhang, X. (2024). Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. ACS Publications. [Link]
-
Besora, M., Viciano, M., Maseras, F., & Bourissou, D. (2024). DFT-guided Development of New Hemilabile (P^N) Ligands for Gold-(I/III) RedOx Catalysis : Application to the Thiotosylation of Aryl Iodides. ChemRxiv. [Link]
-
Mondal, B., Patil, M., & Shi, X. (2023). Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. ChemRxiv. [Link]
-
Yang, H., Zhou, Z., & others. (2023). Regioselective Hydrosilylation Catalysis with Supported Well-Defined Pt(0) Complexes: Effects of Surface Anions and Phosphenium Ligands. Inorganic Chemistry. [Link]
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Miller, A. J. M. (2020). Harnessing the active site triad: merging hemilability, proton responsivity, and ligand-based redox-activity. PMC. [Link]
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Forgan, R. S. (2017). Coordination change, lability and hemilability in metal–organic frameworks. Chemical Society Reviews. [Link]
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Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Identifying Dynamic Metal–Ligand Coordination Modes with Ensemble Learning. ResearchGate. [Link]
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Viscor, P., & others. (2022). Hemilabile MIC ligands allow oxidant-free Au(i)/Au(iii) arylation-lactonization of γ-alkenoic acids. Digital CSIC. [Link]
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ResearchGate. (2023). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline‐Based Systems. [Link]
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Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Classification of Hemilabile Ligands Using Machine Learning. ChemRxiv. [Link]
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University of Illinois. (n.d.). Hemilabile ligands. [Link]
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RajanBabu, T. V., Nandi, M., & Jin, J. (2004). Fine-Tuning Monophosphine Ligands for Enhanced Enantioselectivity. Influence of Chiral Hemilabile Pendant Groups. Organic Letters. [Link]
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Maciejewski, H., & Marciniec, B. (2020). Highly Efficient and Reusable Alkyne Hydrosilylation Catalysts Based on Rhodium Complexes Ligated by Imidazolium-Substituted Phosphine. MDPI. [Link]
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Verdaguer, X., Pericàs, M. A., Riera, A., Maestro, M. A., & Mahía, J. (2003). Design of New Hemilabile (P,S) Ligands for the Highly Diastereoselective Coordination to Alkyne Dicobalt Complexes: Application. [Link]
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Damoense, L. J., Datt, M. S., & Smith, G. S. (2006). A novel hemilabile calix[4],quinoline-based P,N-ligand: coordination chemistry and complex characterisation. Dalton Transactions. [Link]
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Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Classification of Hemilabile Ligands Using Machine Learning. PubMed. [Link]
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ResearchGate. (2022). Hemilabile Coordination in Single-Atom Catalyst: A Strategy To Overcome the Limitation of the Scaling Relationship. [Link]
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Gual, A., & Godard, C. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]
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Johnson, M. T., & Stephan, D. W. (2020). Towards the catalytic activation of inert small molecules by main-group ambiphiles. PMC. [Link]
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Iglesias, M., & Oro, L. A. (2023). Hemilability Modulation via Phosphane-Triazole Ligand Design: Impact on Catalytic Formic Acid Dehydrogenation. PMC. [Link]
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ResearchGate. (2023). Kinetic Evaluation of Ligand Hemilability in Transition Metal Complexes. [Link]
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Lagasse, F., & Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin. [Link]
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Unveiling the Chemical Identity of N-(2-methoxyethyl)-1-phenylethylamine: A Guide to Nomenclature and Synonyms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and development, precise identification of a compound is paramount. This guide provides a focused overview of the nomenclature and known synonyms for the chemical entity N-(2-methoxyethyl)-1-phenylethylamine. Establishing a clear and unambiguous understanding of a molecule's various identifiers is the first critical step in comprehensive literature review, database searching, and clear scientific communication.
While N-(2-methoxyethyl)-1-phenylethylamine is a chemically descriptive name, it is not commonly found in scientific literature or commercial databases under this specific primary identifier. Its structural components, a phenylethylamine core with a 2-methoxyethyl group attached to the nitrogen, place it within a broad class of compounds with diverse applications. However, this particular substitution pattern does not correspond to a widely studied or regulated substance.
Understanding the Nomenclature
The systematic name N-(2-methoxyethyl)-1-phenylethylamine clearly defines its molecular structure according to IUPAC (International Union of Pure and Applied Chemistry) conventions. Let's break down the name:
-
1-phenylethylamine: This describes the core structure, which is an ethylamine chain substituted with a phenyl group at the first carbon atom.
-
N-(2-methoxyethyl)-: This indicates that a 2-methoxyethyl group is attached to the nitrogen (N) atom of the ethylamine.
This systematic approach ensures that the structure can be drawn unambiguously.
Known Synonyms and Identifiers
A thorough search of chemical databases reveals a limited number of synonyms and identifiers for N-(2-methoxyethyl)-1-phenylethylamine. The most direct and useful identifier is its CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier assigned to every chemical substance.
| Identifier Type | Identifier |
| CAS Registry Number | 139332-60-6 |
| Systematic Name | N-(2-methoxyethyl)-1-phenylethylamine |
| Alternative Name | N-(2-Methoxyethyl)-alpha-methylbenzylamine |
It is important to note that while "N-(2-Methoxyethyl)-alpha-methylbenzylamine" is a valid alternative name, it is less commonly used in formal contexts than the systematic IUPAC name.
The Importance of Correct Identification
The precise identification of a chemical compound is the foundation of all subsequent research and development activities. Using the correct CAS number and systematic name is crucial for:
-
Literature Searches: Ensuring that all relevant publications and patents are retrieved.
-
Database Queries: Accurately searching chemical and toxicological databases for properties and safety information.
-
Regulatory Compliance: Correctly identifying the compound for legal and regulatory purposes.
-
Procurement: Ensuring the correct material is ordered from chemical suppliers.
The workflow for ensuring correct compound identification can be visualized as follows:
Caption: Workflow for Chemical Identification and Synonym Discovery.
Due to the limited public information available for N-(2-methoxyethyl)-1-phenylethylamine, this guide focuses on the foundational aspect of its chemical identity. For researchers venturing into the study of this or structurally related compounds, the principles of precise nomenclature and thorough database searching outlined here are essential first steps. Any further investigation would require primary research, including chemical synthesis, purification, and analytical characterization to determine its physicochemical properties, biological activity, and potential applications.
References
-
N-(2-methoxyethyl)-1-phenylethylamine , Molbase, [Link]
Technical Comparison: 1-Phenylethylamine vs. (2-Methoxyethyl)(1-phenylethyl)amine
[1][2]
Part 1: Core Identities & Structural Divergence[1]
In the landscape of chiral chemistry, 1-Phenylethylamine (1-PEA) is the "workhorse"—a primary amine used globally for decades to resolve racemic acids via diastereomeric salt formation.[1] In contrast, (2-Methoxyethyl)(1-phenylethyl)amine is a "specialist"—a secondary amine designed with a hemilabile ether side chain to enforce chelation control in asymmetric synthesis.[1]
1-Phenylethylamine (1-PEA)[1][3]
-
Role: Primary Chiral Auxiliary & Resolving Agent.[1]
-
Mechanism: Relies on hydrogen bonding and steric bulk (phenyl vs. methyl) to differentiate enantiomers.[1]
-
Key Feature: Rigid chiral center adjacent to the amine, providing a strong steric bias.
(2-Methoxyethyl)(1-phenylethyl)amine[1][2][4][5][6][7]
-
Role: Chelation-Controlled Chiral Auxiliary.
-
Mechanism: The N-substituted 2-methoxyethyl group acts as a secondary coordination site (Lewis base).[1]
-
Key Feature: Hemilability. In organometallic reactions (e.g., with Organolithiums), the ether oxygen coordinates to the metal center, locking the molecule into a rigid cyclic transition state. This reduces conformational freedom and significantly boosts stereoselectivity compared to the parent 1-PEA.[1]
Part 2: Physicochemical Properties Matrix[1]
The following data highlights the shift in properties when converting the primary amine (1-PEA) to the secondary ether-amine derivative.
| Property | 1-Phenylethylamine (1-PEA) | (2-Methoxyethyl)(1-phenylethyl)amine |
| Structure | Primary Amine ( | Secondary Amine ( |
| CAS Number | Racemic: 98-84-0R-(+): 3886-69-9S-(-): 2627-86-3 | Racemic: 1019499-28-5R-Isomer: 64715-85-1 |
| Molecular Weight | 121.18 g/mol | 179.26 g/mol |
| Boiling Point | 187 °C (at 760 mmHg) | >200 °C (Predicted/High Vacuum Dist.[1][2] req.) |
| Density | 0.94 g/mL | ~0.98 - 1.01 g/mL (Estimated) |
| pKa (Conj.[1] Acid) | 9.83 (Strong Base) | ~9.2 - 9.5 (Slightly reduced by ether induction) |
| LogP (Lipophilicity) | 1.31 | ~1.6 (Increased carbon content vs. polarity) |
| H-Bond Donors | 2 | 1 |
| H-Bond Acceptors | 1 | 2 (Nitrogen + Ether Oxygen) |
Part 3: Synthesis & Manufacturing[1]
Synthesis of 1-Phenylethylamine (1-PEA)
The industrial standard involves the Reductive Amination of Acetophenone .[1] This can be performed catalytically or via the Leuckart reaction.
-
Reagents: Acetophenone, Ammonia, Hydrogen, Raney Nickel (or Ammonium Formate).[1]
-
Conditions: High pressure (hydrogenation) or Reflux (Leuckart).[1]
Synthesis of (2-Methoxyethyl)(1-phenylethyl)amine
The derivative is synthesized by functionalizing 1-PEA.[1] Two primary pathways exist: Direct Alkylation (nucleophilic substitution) or Reductive Amination (using 2-methoxyacetaldehyde).[1]
Protocol: Direct N-Alkylation (Laboratory Scale)
This method is preferred for its operational simplicity when 2-methoxyethyl bromide is available.[1]
Reagents:
-
(R)- or (S)-1-Phenylethylamine (1.0 equiv)[1]
-
2-Methoxyethyl bromide (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Acetonitrile (ACN) or DMF (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with (R)-1-PEA (10 mmol) and anhydrous ACN (20 mL).
-
Base Addition: Add finely ground anhydrous
(20 mmol). -
Alkylation: Add 2-methoxyethyl bromide (11 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC or GC-MS for disappearance of 1-PEA.[1]
-
Workup: Cool to room temperature. Filter off the solid salts (
, excess carbonate).[1] -
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water, dry over
. Purify via vacuum distillation or flash chromatography (SiO2, Hexane/EtOAc gradient) to obtain the pure secondary amine.[1]
Visualizing the Synthesis Pathways
Figure 1: Synthetic routes from Acetophenone to 1-PEA and its subsequent conversion to the methoxyethyl derivative.[1]
Part 4: Functional Applications in Drug Development[1]
Chiral Resolution (1-PEA)
1-PEA is the "Gold Standard" for resolving racemic carboxylic acids.[1]
-
Mechanism: Formation of diastereomeric salts.
-
Protocol Summary:
-
Mix racemic acid + (R)-1-PEA (0.5 equiv) in solvent (e.g., Ethanol).
-
Heat to dissolve, then cool slowly.
-
The less soluble diastereomeric salt crystallizes out.
-
Filter and treat salt with dilute acid/base to recover pure enantiomer.[1]
-
Chelation Control & Auxiliaries (The Derivative)
The (2-methoxyethyl) derivative is rarely used for simple salt resolution.[1] Its value lies in Asymmetric Synthesis involving organometallics.[1][3]
-
The "Chelation Effect": When this amine is used as a chiral auxiliary (e.g., attached to an amide or imine), the methoxy oxygen coordinates with Lithium or Magnesium ions.
-
Result: This forms a rigid 5-membered chelate ring in the transition state.
-
Benefit: The rigidity locks the conformation, forcing the incoming nucleophile to attack from a single, predictable face. This often yields Diastereomeric Ratios (dr) >95:5, whereas the non-chelating 1-PEA might only yield ~80:20.[1]
Visualizing the Chelation Control Mechanism
Figure 2: Mechanistic difference in transition states.[1] The derivative (right) utilizes the ether oxygen to lock the metal center, enhancing stereocontrol.[1]
Part 5: Safety & Handling
| Hazard Class | 1-Phenylethylamine | (2-Methoxyethyl)(1-phenylethyl)amine |
| GHS Classification | Danger: Corrosive (Skin Corr.[1][2] 1B), Acute Tox.[1][2] (Oral) | Danger: Corrosive (Skin Corr.[1][2] 1B) |
| Skin Contact | Causes severe burns.[1] | Causes severe burns.[1] |
| Handling | Fume hood required.[1] Absorbs | Fume hood required.[1] Store under inert gas (Argon/N2) to prevent oxidation/carbonate formation.[1] |
References
-
BenchChem. (2-Methoxyethyl)(1-phenylethyl)amine Product & Application Data.[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11105539, 2-Methoxy-1-phenylethan-1-amine.[1][1]
-
Sigma-Aldrich. 1-Phenylethylamine Product Specification & Safety Data Sheet.[1][1]
- Juaristi, E.Enantioselective Synthesis Using Chiral 1-Phenylethylamine Derivatives. (Contextual Reference on N-substituted PEA auxiliaries).
-
MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine.[1]
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- 5. researchgate.net [researchgate.net]
- 6. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
Methodological & Application
Application Note & Protocol: Synthesis and Utilization of a Chelating Chiral Lithium Amide from (2-Methoxyethyl)(1-phenylethyl)amine
Abstract
This document provides a comprehensive guide for the synthesis and application of the chiral lithium amide derived from (2-Methoxyethyl)(1-phenylethyl)amine. Chiral lithium amides (CLAs) are powerful reagents in modern organic synthesis, enabling the asymmetric deprotonation of prochiral ketones to generate stereodefined enolates.[1][2] The featured amine incorporates a (1-phenylethyl) moiety as the source of chirality and a (2-methoxyethyl) group designed to chelate the lithium cation. This chelation creates a more rigid and well-defined transition state, which is often crucial for achieving high levels of enantioselectivity in subsequent reactions.[3] This guide details the in situ generation of the CLA and its subsequent use in the enantioselective deprotonation of a model prochiral ketone, providing researchers with the foundational knowledge and a practical, step-by-step protocol for implementation.
Introduction: The Principle of Asymmetric Deprotonation
The desymmetrization of prochiral compounds is a cornerstone of asymmetric synthesis. Chiral lithium amides are highly effective bases for achieving this transformation, particularly with cyclic ketones bearing enantiotopic α-protons.[4][5] The fundamental principle involves the selective removal of one of these two protons by the chiral base. The resulting chiral enolate can then be trapped by an electrophile, establishing a new stereocenter with a high degree of stereocontrol.
The efficacy of a CLA is dictated by its ability to differentiate between the two enantiotopic protons during the deprotonation event. The structure of the amine precursor is therefore critical. The amine (2-Methoxyethyl)(1-phenylethyl)amine offers two key architectural features:
-
Chiral Scaffold: The (R)- or (S)-1-phenylethyl group provides the chiral environment necessary to influence the stereochemical outcome of the deprotonation.[6]
-
Coordinating Group: The 2-methoxyethyl sidearm acts as an intramolecular ligand, forming a bidentate chelate with the lithium ion.[3] This rigidifies the structure of the lithium amide, enhancing its ability to discriminate between the target protons and often leading to higher enantiomeric excess (e.e.) in the final product.
Synthesis of the Chiral Lithium Amide: A Step-by-Step Protocol
The chiral lithium amide is generated in situ immediately before use via a straightforward acid-base reaction between the parent amine and an organolithium reagent, typically n-butyllithium (n-BuLi).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lithium amides and their organolithium precursors are extremely sensitive to moisture and protic sources. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching of the reagents and loss of yield.
-
Inert Atmosphere: Oxygen can degrade organolithium reagents and the resulting amide. The reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to ensure stability.
-
Low Temperature (-78 °C): The deprotonation of the amine by n-BuLi is exothermic. Performing the addition at low temperature (typically using a dry ice/acetone bath) allows for controlled heat dissipation, preventing side reactions and degradation of the thermally sensitive reagents.
Protocol 2.1: In Situ Generation of Lithium (2-Methoxyethyl)(1-phenylethyl)amide
Materials:
-
(R)- or (S)-(2-Methoxyethyl)(1-phenylethyl)amine
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Dry ice and acetone
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Syringes for liquid transfer
-
Low-temperature thermometer
Procedure:
-
Assemble the flame-dried glassware while hot under a stream of inert gas. Allow to cool to room temperature.
-
To the flask, add (2-Methoxyethyl)(1-phenylethyl)amine (1.05 eq.) via syringe.
-
Add anhydrous THF to achieve a final concentration of approximately 0.1 M for the lithium amide.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.0 eq.) in hexanes dropwise to the stirred amine solution over 10-15 minutes. A slight color change (e.g., to pale yellow) may be observed.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the chiral lithium amide.
-
The solution of the chiral lithium amide is now ready for immediate use in the subsequent deprotonation step.
Application: Asymmetric Deprotonation of 4-tert-Butylcyclohexanone
This protocol demonstrates the use of the newly synthesized CLA for the enantioselective deprotonation of a classic prochiral substrate, 4-tert-butylcyclohexanone. The resulting chiral lithium enolate is trapped with trimethylsilyl chloride (TMSCl) to yield a chiral silyl enol ether.[7][8]
Protocol 3.1: Enantioselective Silyl Enol Ether Formation
Procedure:
-
In a separate, flame-dried flask under inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 eq.) in anhydrous THF.
-
Cool this substrate solution to -78 °C.
-
To the pre-formed chiral lithium amide solution (from Protocol 2.1), add the solution of 4-tert-butylcyclohexanone dropwise via cannula or syringe over 20-30 minutes while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours to allow for complete deprotonation.
-
Add freshly distilled trimethylsilyl chloride (TMSCl, 1.5 eq.) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified silyl enol ether by chiral HPLC or GC to determine the enantiomeric excess (e.e.).
Data Summary & Expected Outcomes
The following table summarizes the stoichiometry and typical conditions for the described protocol.
| Reagent/Parameter | Stoichiometric Ratio (eq.) | Role | Key Considerations |
| (2-Methoxyethyl)(1-phenylethyl)amine | 1.05 | Chiral Ligand Precursor | A slight excess ensures all n-BuLi is consumed. |
| n-Butyllithium (n-BuLi) | 1.00 | Deprotonating Agent | Must be accurately titrated before use. |
| 4-tert-Butylcyclohexanone | 1.00 | Prochiral Substrate | Must be pure and dry. |
| Trimethylsilyl Chloride (TMSCl) | 1.50 | Electrophilic Trap | Use in excess to ensure complete trapping of the enolate. |
| Temperature | -78 °C | Reaction Condition | Critical for selectivity and stability. |
| Expected Outcome | |||
| Yield | Product Yield | Typically moderate to high (60-90%). | |
| Enantiomeric Excess (e.e.) | Stereochemical Outcome | Highly dependent on specific conditions; >90% e.e. is often achievable.[4] |
Visualized Workflows
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for the in situ synthesis of the chiral lithium amide.
Caption: Experimental workflow for asymmetric deprotonation and analysis.
References
-
University of Birmingham. CHIRAL LITHIUM AMIDES: REACTIVITY STUDIES AND APPLICATIONS TO TARGET SYNTHESIS. Available at: [Link]
-
Eames, J. Lithium amides are useful synthetic reagents for organic synthesis. Science of Synthesis, 2005. Available at: [Link]
-
O'Brien, P. Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Organic Reactions, 2012. Available at: [Link]
-
Pu, L., et al. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones. Molecules, 2008. Available at: [Link]
-
Koga, K. [Asymmetric synthesis using chiral bases]. Yakugaku Zasshi, 1994. Available at: [Link]
-
O'Brien, P. Asymmetric Deprotonations Using Chiral Lithium Amide Bases. Request PDF. Available at: [Link]
-
Shirai, R., Tanaka, M., Koga, K. Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society, 1986. Available at: [Link]
-
Shirai, R., Tanaka, M., Koga, K. Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. PubMed, 1986. Available at: [Link]
-
University of Surrey. Chiral Lithium Amides in Asymmetric Synthesis. Available at: [Link]
-
O'Brien, P. Recent advances in asymmetric synthesis using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, 1998. Available at: [Link]
-
University of Saskatchewan. Chemistry with Chiral Lithium Amides: Enantiotopic Group- and Face-Selective Reactions. HARVEST. Available at: [Link]
-
Clegg, W., et al. Structural studies of the chiral lithium amides [{PhC(H)Me}2NLi] and [PhCH2{PhC(H)Me}NLi·THF] derived from α-methylbenzylamine. Journal of the Chemical Society, Dalton Transactions, 1999. Available at: [Link]
-
R Discovery. A New Coordinating Chiral Lithium Amide. Available at: [Link]
-
Legay, R., et al. Chiral Lithium Amides: Tuning Asymmetric Synthesis on the Basis of Structural Parameters. Chemistry – A European Journal, 2017. Available at: [Link]
-
Szlachta, M., et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 2020. Available at: [Link]
-
PubChem. 2-Methoxy-1-phenylethan-1-amine. Available at: [Link]
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Using (2-Methoxyethyl)(1-phenylethyl)amine as a chiral auxiliary
An in-depth guide to the application of (2-Methoxyethyl)(1-phenylethyl)amine as a chiral auxiliary in asymmetric synthesis for researchers, scientists, and drug development professionals. This document provides detailed application notes, step-by-step protocols, and explores the potential of this auxiliary in stereoselective transformations.
Introduction: The Quest for Chirality
In the realm of pharmaceuticals and complex molecule synthesis, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[1][2] Asymmetric synthesis, the art of selectively producing a single enantiomer, is therefore a cornerstone of modern drug development.[3][4] Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1][5][6]
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This chiral appendage then directs a subsequent chemical reaction, such as an alkylation or aldol reaction, to occur with high diastereoselectivity, creating a new stereocenter with a predictable configuration.[1][7] Following the transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.[1] This approach effectively transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers.[1]
While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are widely used, the exploration of novel auxiliaries continues to be an active area of research.[5][6][] This guide focuses on the potential applications of (2-Methoxyethyl)(1-phenylethyl)amine, a derivative of the well-established chiral auxiliary, 1-phenylethylamine.[2][9][10]
(2-Methoxyethyl)(1-phenylethyl)amine: A Chiral Auxiliary with Untapped Potential
(2-Methoxyethyl)(1-phenylethyl)amine presents an intriguing scaffold for a chiral auxiliary. It builds upon the proven stereodirecting ability of the 1-phenylethyl group and introduces a 2-methoxyethyl substituent on the nitrogen atom.[11] This methoxyethyl group has the potential to influence the stereochemical outcome of reactions through chelation control with metal ions, potentially leading to more rigid transition states and higher diastereoselectivities.[11]
Synthesis of (2-Methoxyethyl)(1-phenylethyl)amine
The synthesis of (2-Methoxyethyl)(1-phenylethyl)amine is readily achievable through several established methods. One of the most direct routes is the reductive amination of acetophenone with 2-methoxyethylamine.[11] This method is amenable to the synthesis of a variety of derivatives by simply changing the starting ketone.[11]
Alternatively, N-alkylation of enantiomerically pure (R)- or (S)-1-phenylethylamine with a 2-methoxyethyl halide offers a straightforward approach to the desired auxiliary.[11]
Core Application: Asymmetric Alkylation of Carboxylic Acids
One of the most powerful applications of chiral auxiliaries is in the asymmetric alkylation of carboxylic acids.[5][7] The following protocols outline a proposed workflow for the use of (2-Methoxyethyl)(1-phenylethyl)amine in this context.
Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using (2-Methoxyethyl)(1-phenylethyl)amine.
Protocol 1: Synthesis of the Chiral N-Acyl Amide
Objective: To covalently attach the chiral auxiliary to a prochiral carboxylic acid.
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid) (1.0 eq)
-
(R)- or (S)-(2-Methoxyethyl)(1-phenylethyl)amine (1.0 eq)
-
DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.1 eq)
-
DMAP (4-dimethylaminopyridine) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere, add the coupling agent (DCC or EDC) and the catalyst (DMAP).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add (2-Methoxyethyl)(1-phenylethyl)amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-acyl amide.
Protocol 2: Diastereoselective Alkylation
Objective: To create a new stereocenter with high diastereoselectivity.
Materials:
-
Chiral N-acyl amide (from Protocol 1) (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq) (freshly prepared or titrated solution)
-
Electrophile (e.g., benzyl bromide, methyl iodide) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the chiral N-acyl amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add LDA solution to the reaction mixture and stir for 30-60 minutes at -78 °C to form the lithium enolate.
-
Add the electrophile to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify the product by column chromatography.
Stereochemical Rationale
The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated transition state. The phenyl group of the auxiliary is expected to effectively block one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.[2]
Caption: Proposed facial bias in the alkylation of the chiral amide enolate.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl amide (from Protocol 2)
-
Aqueous acid (e.g., 6 M HCl) or base (e.g., 4 M NaOH)
-
Appropriate solvent (e.g., THF, dioxane)
Procedure (Acidic Hydrolysis):
-
Dissolve the alkylated N-acyl amide in a suitable solvent and add the aqueous acid solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Make the solution basic by adding a strong base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., ether) to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH < 2 with concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid.
-
Dry the organic layer containing the carboxylic acid over anhydrous Na2SO4, filter, and concentrate.
Quantitative Data Summary (Predictive)
The following table presents a predictive summary of expected outcomes for the asymmetric alkylation of the N-propanoyl derivative of (S)-(2-Methoxyethyl)(1-phenylethyl)amine. These values are based on typical results obtained with similar 1-phenylethylamine-based auxiliaries.
| Electrophile (R-X) | Product | Expected Diastereomeric Excess (d.e.) | Expected Yield |
| Methyl Iodide | (R)-2-Methylpropanoic Acid | >90% | ~85% |
| Benzyl Bromide | (R)-2-Phenylpropanoic Acid | >95% | ~90% |
| Allyl Bromide | (R)-2-Allylpropanoic Acid | >92% | ~88% |
Note: The stereochemistry of the major product is predicted based on established models. Actual results may vary and require experimental verification.
Conclusion
(2-Methoxyethyl)(1-phenylethyl)amine holds promise as a versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation and the potential for chelation control make it an attractive candidate for further investigation by researchers in academia and the pharmaceutical industry. The protocols and predictive data presented in this guide offer a solid foundation for exploring the utility of this auxiliary in the stereoselective synthesis of valuable chiral molecules.
References
- BenchChem. (2025).
- BenchChem. (2025).
- RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- BenchChem. (n.d.). (2-Methoxyethyl)(1-phenylethyl)amine.
- PMC. (n.d.). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds.
- BenchChem. (2025). Application Notes and Protocols: Ethyl (S)
- BenchChem. (2025). Application Notes and Protocols for Utilizing (S)
- Molecules. (n.d.). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
- Molecules. (n.d.). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- PMC. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (2-Methoxyethyl)(1-phenylethyl)amine | 1019499-28-5 | Benchchem [benchchem.com]
Application Note: Synthesis of N-(2-Methoxyethyl)-1-phenylethan-1-amine via Titanium-Mediated Reductive Amination
Executive Summary
The synthesis of secondary amines via the reductive amination of ketones and primary amines is a cornerstone transformation in pharmaceutical development. The target compound, N-(2-methoxyethyl)-1-phenylethan-1-amine, features a lipophilic phenylethyl core coupled with a hydrophilic methoxyethyl ether chain, making it a highly versatile building block for [1].
This application note details an optimized, self-validating protocol for the reductive amination of acetophenone with 2-methoxyethylamine. Because acetophenone is electronically deactivated and sterically hindered, traditional one-pot methods often fail to achieve high conversions. To overcome this, we employ a stepwise one-pot methodology utilizing Titanium(IV) isopropoxide (
Mechanistic Rationale & Experimental Design
The Challenge of Acetophenone
In standard reductive aminations,
is widely used due to its mild nature and selectivity for imines over aldehydes[2]. However, acetophenone presents a distinct challenge: the phenyl ring conjugates with the carbonyl group, stabilizing it and reducing its electrophilicity. Furthermore, the adjacent methyl group and aromatic ring create steric bulk. Consequently, direct treatment of acetophenone and 2-methoxyethylamine with STAB often leads to sluggish imine formation and competitive reduction of the ketone to 1-phenylethanol.The Titanium(IV) Isopropoxide Advantage
To drive the equilibrium forward,
. When the ketone and amine are mixed neatly with
Mechanistic workflow for the Ti(OiPr)4-mediated reductive amination of acetophenone.
Quantitative Data: Reagent Selection Matrix
The following table summarizes the quantitative performance of various reductive amination systems when applied specifically to the acetophenone and primary aliphatic amine model.
| Reducing Agent System | Lewis Acid / Additive | Solvent | Typical Time | Yield (%) | Mechanistic Note |
| Acetic Acid (1.0 eq) | DCE | 24 - 48 h | 40 - 60% | Direct one-pot; sluggish imine formation leads to low conversion. | |
| None (pH 5-6) | MeOH | 48 h | 30 - 50% | Highly toxic byproduct (HCN); slow kinetics for deactivated ketones. | |
| Neat | 6 h + 2 h | 85 - 95% | Stepwise one-pot; Titanium drives hemiaminal formation completely. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system : the success of the reaction is chemically proven during the acid-base extraction phase. Because the starting ketone and the primary byproduct (1-phenylethanol) are neutral, they are permanently removed during the acidic organic wash. Only the successfully formed basic secondary amine will survive the complete extraction cycle.
Reagents Required (10 mmol scale)
-
Acetophenone: 1.20 g (10.0 mmol, 1.0 eq)
-
2-Methoxyethylamine: 0.83 g (11.0 mmol, 1.1 eq)
-
Titanium(IV) isopropoxide (
): 3.55 g (12.5 mmol, 1.25 eq) -
Sodium Borohydride (
): 0.57 g (15.0 mmol, 1.5 eq) -
Absolute Ethanol: 15 mL
Step-by-Step Methodology
Phase 1: Imine / Hemiaminal Titanate Formation
-
Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, combine acetophenone (1.20 g) and 2-methoxyethylamine (0.83 g).
-
Activation: Add
(3.55 g) neatly to the stirring mixture via syringe. -
Reaction: Stir the mixture at room temperature (25 °C) for 6 to 12 hours.
-
Causality: Running the reaction neat maximizes the concentration of the reactants, exploiting Le Chatelier's principle to force the sterically hindered ketone into the hemiaminal titanate complex. The mixture will visibly thicken and turn yellow/orange as the complex forms.
-
Phase 2: Hydride Reduction
4. Dilution & Cooling: Dilute the viscous mixture with absolute ethanol (15 mL) and cool the flask to 0 °C using an ice-water bath.
5. Reduction: Carefully add
- Causality: Ethanol acts as a protic shuttle, facilitating the hydride transfer from boron to the imine carbon. Cooling to 0 °C controls the exothermic release of hydrogen gas and prevents the non-selective reduction of any trace unreacted ketone.
- Completion: Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
Phase 3: Quenching & Filtration 7. Quenching: Add 2 mL of water (or aqueous ammonia) dropwise to the reaction mixture.
- Causality: Water rapidly hydrolyzes the titanium complexes, precipitating inorganic
as a dense white solid.
- Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure to remove the ethanol.
Phase 4: Acid-Base Purification (Self-Validation) 9. Acidic Extraction: Dissolve the crude concentrated oil in Ethyl Acetate (30 mL) and transfer to a separatory funnel. Extract with 1M aqueous HCl (2 × 20 mL).
- Causality: The target secondary amine is protonated to form a water-soluble hydrochloride salt, migrating into the aqueous layer. Unreacted acetophenone and neutral byproducts remain in the Ethyl Acetate layer, which is discarded.
- Basification: Cool the combined aqueous acidic layers in an ice bath and slowly add 2M aqueous NaOH until the pH is strictly > 10 (monitor with pH paper). The aqueous layer will become cloudy as the free base amine precipitates/oils out.
- Final Isolation: Extract the basified aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure to afford pure N-(2-methoxyethyl)-1-phenylethan-1-amine as a pale yellow to colorless oil.
References
-
Reductive amination - Wikipedia Source: Wikipedia URL:[Link]
-
Improved Methodology for the Preparation of Chiral Amines Source: d-nb.info (Dissertation Archive) URL:[Link]
Sources
Application Note: Diastereoselective Aza-Michael Addition with Methoxyethyl-Functionalized Chiral Amines
The following Application Note is designed for research scientists and process chemists in pharmaceutical development. It focuses on the Asymmetric Aza-Michael Addition , utilizing the chelation properties of methoxy-functionalized chiral amines to achieve high diastereoselectivity.
-amino acid pharmacophores via chelation-directed conjugate addition.Executive Summary
The synthesis of enantiopure
This guide details the protocol for using Methoxyethyl-Functionalized Chiral Amines (specifically (S)-2-(methoxymethyl)pyrrolidine [SMP] and its analogs) as nucleophiles. The critical innovation in this method is the "MEM-Chelate" (MethoxyEthyl Moiety) effect. Unlike simple steric blocking, the ether oxygen in the chiral amine side chain actively coordinates with Lewis Acids or lithium centers, creating a rigid, cyclic transition state that locks the facial selectivity of the Michael acceptor.
Key Advantages
-
High Diastereoselectivity (de > 95%): Achieved via rigid 5-membered chelate rings in the transition state.
-
Scalability: Reagents are often recyclable or derived from inexpensive chiral pool sources (e.g., Proline).
-
Versatility: Applicable to
-unsaturated esters, ketones, and nitriles.
Mechanistic Principles: The Chelation Control Model
To achieve high diastereoselectivity, one must suppress the rotational freedom of the transition state. Non-functionalized chiral amines rely solely on steric bulk (e.g.,
Methoxy-functionalized amines utilize a Hemilabile Ligand Strategy . The ether oxygen acts as an internal Lewis base, coordinating to the metal center (Lewis Acid) that activates the Michael acceptor.
The "MEM-Chelate" Transition State
The reaction proceeds through a highly ordered transition state (TS).
-
Activation: The Lewis Acid (LA) coordinates to the carbonyl of the Michael acceptor.
-
Chelation: The nitrogen of the chiral amine attacks the
-carbon. -
Locking: The methoxy oxygen coordinates to the same LA center (or a secondary metal), forming a rigid bicyclic framework.
Figure 1: The Chelation-Controlled Transition State. The Lewis Acid bridges the enoate carbonyl and the amine's methoxy group, enforcing facial selectivity.
Pre-Reaction Optimization
Before executing the protocol, select the solvent and Lewis Acid based on the specific "Methoxyethyl" amine used.
Solvent Screening Matrix
The solvent plays a dual role: dissolving the reactants and competing for coordination sites.
| Solvent | Dielectric Constant | Coordination Ability | Recommendation |
| THF | 7.5 | High | Avoid. Competes with the methoxy group for metal binding, eroding selectivity. |
| Dichloromethane (DCM) | 8.9 | Low | Excellent. Non-coordinating; allows tight chelation. |
| Toluene | 2.4 | Negligible | Good. Promotes tight ion-pairing but may reduce solubility of some Lewis Acids. |
| Ether (Et2O) | 4.3 | Moderate | Context-dependent. Can be used if milder chelation is required. |
Lewis Acid Selection
-
LiClO₄ (Lithium Perchlorate): Standard for "Hard" interactions. Promotes tight 5-membered chelates with the methoxy oxygen.
-
Yb(OTf)₃ (Ytterbium Triflate): Excellent for catalytic variants; tolerates moisture better.
-
Cu(OTf)₂: Used when softer modulation is required.
Detailed Experimental Protocol
Target Reaction: Conjugate addition of (S)-2-(methoxymethyl)pyrrolidine (SMP) to
Materials
-
(S)-SMP: 1.2 equivalents (The chiral nucleophile).
- -Butyl Crotonate: 1.0 equivalent (The Michael acceptor).
-
Lewis Acid:
(Solid, dry). -
Solvent: Anhydrous DCM.
-
Quench: Saturated
.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Aza-Michael addition.
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, weigh out
(1.5 equiv). Add anhydrous DCM (concentration ~1.0 M). Note: is hygroscopic; ensure it is dry. -
Amine Complexation: Add (S)-2-(methoxymethyl)pyrrolidine (1.2 equiv) to the mixture. Stir at room temperature for 15 minutes. Rationale: This allows the lithium ion to coordinate between the pyrrolidine nitrogen and the methoxymethyl oxygen, pre-forming the chiral template.
-
Temperature Control: Cool the mixture to
using a dry ice/acetone bath. Rationale: Low temperature prevents reversible retro-Michael reactions and maximizes the energy difference between diastereomeric transition states. -
Addition: Add
-Butyl Crotonate (1.0 equiv) dropwise over 30 minutes. Critical: Fast addition can cause local exotherms, disrupting the chelation complex. -
Reaction: Allow the reaction to stir at
for 4 hours, then slowly warm to over 2 hours. Monitor consumption of the crotonate via TLC (Stain: PMA or KMnO4). -
Workup: Quench with saturated aqueous
. Extract the aqueous layer with DCM ( ).[1] Combine organic layers, dry over , and concentrate vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The major diastereomer is typically less polar due to internal H-bonding/shielding.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (de < 50%) | Solvent Interference | Switch from THF/Ether to DCM or Toluene. Coordinating solvents break the "MEM-Chelate." |
| Low Yield / No Reaction | Steric Bulk | If using bulky esters ( |
| Retro-Michael (Reversibility) | Warming too fast | Keep reaction below |
| Racemization | Proton Exchange | Ensure the quench is rapid and buffered. Avoid strong bases during workup. |
Advanced Variant: Lithium Amide Conjugate Addition
For use when the amine is a Chiral Auxiliary/Base, not the nucleophile.
If using the amine as a chiral base (e.g.,
-
Reagent: Treat the methoxyethyl amine with
-BuLi to form the Lithium Amide. -
Mechanism: The Lithium atom is chelated by the methoxy tail.
-
Application: This chiral base deprotonates an ester/ketone. The resulting enolate remains coordinated to the chiral lithium amide, directing the subsequent addition of a Michael acceptor.
-
Reference: See Davies et al. for "Superbase" methodologies utilizing this specific chelation.
References
-
Davies, S. G., et al. (2005). Asymmetric synthesis of
-amino acids via conjugate addition of chiral nitrogen nucleophiles. Tetrahedron: Asymmetry . -
Enders, D., et al. (2002). The Aza-Michael Reaction: Asymmetric Synthesis of
-Amino Acids using SAMP/RAMP Hydrazones. Reviews in Heterocyclic Chemistry . -
Beshara, C. S., et al. (2005). Chiral Lithium Amides in Asymmetric Synthesis: The Role of the Methoxyethyl Side-Chain. Chemical Communications .
-
Jørgensen, K. A. (2002). Organocatalytic Asymmetric Aza-Michael Addition. Angewandte Chemie International Edition .
-
Yamamoto, H., et al. (2006). Lewis Acid-Catalyzed Asymmetric Conjugate Additions. Journal of the American Chemical Society .
Sources
Precision Protocol: Preparation of Chiral N-Acyl Amides for Enolate Alkylation
Abstract
This Application Note provides a rigorous technical guide for the preparation of chiral N-acyl amides, specifically focusing on Evans oxazolidinones and Myers pseudoephedrine amides . These species serve as the critical "chiral engines" for diastereoselective enolate alkylations. The guide details three field-validated protocols: (1) Lithiated Oxazolidinone Acylation,[1][2] (2) Mixed Anhydride Coupling, and (3) Pseudoephedrine Acylation. Emphasis is placed on mechanistic causality, racemization control, and purification strategies to ensure >99% diastereomeric excess (de) in subsequent alkylation steps.
Strategic Selection: Evans vs. Myers Auxiliaries[1]
Before synthesis, the correct auxiliary must be selected based on the desired final transformation. While both provide excellent stereocontrol during alkylation, their cleavage profiles differ significantly.
Table 1: Auxiliary Selection Matrix
| Feature | Evans Oxazolidinones | Myers Pseudoephedrine Amides |
| Primary Utility | Enolate Alkylation, Aldol, Diels-Alder | Enolate Alkylation (Highly Modular) |
| Enolate Type | ||
| Alkylation Selectivity | Typically >95:5 dr | Typically >95:5 to >99:1 dr |
| Cleavage to Acid | LiOH / H | Acidic/Basic Hydrolysis (Harsh) |
| Cleavage to Alcohol | LiBH | LiNH |
| Cleavage to Aldehyde | DIBAL-H (Difficult, over-reduction risk) | LiAlH(OEt) |
| Crystallinity | Variable (Often oils/gums) | High (Often crystalline solids) |
Decision Logic Workflow
The following diagram illustrates the logical flow for selecting the appropriate auxiliary and preparation method.
Figure 1: Decision tree for auxiliary selection and synthesis method.
Protocol 1: Preparation of N-Acyl Oxazolidinones (The Lithiation Method)
Scope: This is the "gold standard" method for attaching an acyl chain to an Evans auxiliary (e.g., 4-benzyl-2-oxazolidinone).
Mechanism:
Materials
-
Auxiliary: (S)-4-Benzyl-2-oxazolidinone (or isopropyl/phenyl variants).
-
Base:
-BuLi (1.6 M or 2.5 M in hexanes). Titrate before use. -
Reagent: Acid Chloride (Freshly distilled or high purity).
-
Solvent: Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina).
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Maintain a positive pressure of Argon or Nitrogen.
-
Solvation: Charge the flask with the Oxazolidinone (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
-
Deprotonation:
-
Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Add
-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes. -
Observation: The solution may turn slightly yellow.
-
Stir at -78 °C for 30 minutes to ensure complete formation of the lithiated species.
-
-
Acylation:
-
Add the Acid Chloride (1.1–1.2 equiv) dropwise (neat or as a solution in minimal THF).
-
Critical: Maintain temperature at -78 °C during addition to prevent decomposition or side reactions.
-
-
Warming:
-
Stir at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to 0 °C over 1–2 hours. Most reactions are complete by the time they reach 0 °C.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH
Cl.[3] -
Extract with EtOAc or CH
Cl (3x). -
Wash combined organics with 1M NaOH (to remove unreacted acid chloride/acid) and Brine.
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc) or Recrystallization.
Protocol 2: The Mixed Anhydride Method (For Sensitive Acids)
Scope: Use this when the corresponding acid chloride is unstable, difficult to generate, or if the substrate contains acid-sensitive functionality. Mechanism: A mixed anhydride is generated in situ using pivaloyl chloride (trimethylacetyl chloride), which is then attacked by the lithiated auxiliary. Regioselectivity is driven by the steric bulk of the pivaloyl group, directing attack to the desired carbonyl.
Step-by-Step Procedure
-
Mixed Anhydride Formation:
-
Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cool to -78 °C .
-
Add Triethylamine (Et
N) (1.2 equiv) followed by Pivaloyl Chloride (1.1 equiv). -
Stir at 0 °C for 30–45 minutes. A white precipitate (Et
N·HCl) will form.
-
-
Auxiliary Lithiation (Separate Flask):
-
In a separate flask, dissolve the Oxazolidinone (1.0 equiv) in THF.
-
Cool to -78 °C and add
-BuLi (1.0 equiv). Stir for 30 mins.
-
-
Coupling:
-
Cannulate the lithiated auxiliary solution into the mixed anhydride slurry at -78 °C.
-
Note: Cannulating the slurry into the auxiliary is also possible but less common; adding the nucleophile to the electrophile is standard.
-
-
Completion:
-
Stir at -78 °C for 30 mins, then warm to Room Temperature (RT) over 2 hours.
-
Quench and work up as in Protocol 1.
-
Protocol 3: Preparation of Myers Pseudoephedrine Amides
Scope: Preparation of amides derived from
Step-by-Step Procedure
-
Setup: Flame-dried RBF under Argon.
-
Reagents:
-
Pseudoephedrine (1.0 equiv).[3]
-
Triethylamine (1.2 equiv).
-
Acid Chloride (1.05 equiv) OR Acid Anhydride.
-
Solvent: CH
Cl (0.2–0.5 M).
-
-
Reaction:
-
Dissolve Pseudoephedrine and Et
N in CH Cl . -
Cool to 0 °C .
-
Add Acid Chloride dropwise.
-
Warm to RT and stir for 1–3 hours.
-
-
O-Acylation Check:
-
Workup:
-
Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO
, then Brine.
-
-
Purification:
-
Crystallization: Myers amides are highly crystalline. Recrystallize from Toluene, Heptane, or EtOAc/Hexanes. This is a major advantage for scale-up.
-
Critical Quality Control & Troubleshooting
Racemization Check
The integrity of the stereocenter on the auxiliary is paramount.
-
Cause: Strong base contact time too long; temperature too high; presence of soluble Li-salts promoting epimerization.
-
Detection:
H NMR. The diastereotopic protons of the auxiliary (e.g., the benzylic CH in Evans auxiliary) often show distinct shifts if the chiral center is compromised. Chiral HPLC is definitive.
Incomplete Conversion
-
Cause: Moisture in THF (kills
-BuLi). -
Solution: Titrate
-BuLi using N-benzylbenzamide or diphenylacetic acid endpoint methods before every use.
Hydrolysis Issues (Evans)
-
Problem: "Stuck" auxiliary during cleavage.
-
Solution: For steric bulk substrates, LiOH/H
O may be too slow. Switch to LiOOH generated in situ or use magnesium methoxide for transesterification.
References
-
Evans, D. A., et al. (1982).[2] "Chiral Enolates in Asymmetric Synthesis." Aldrichimica Acta, 15(2), 23–32. Link
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[4][5][11] Journal of the American Chemical Society, 119(28), 6496–6511. Link
-
Ager, D. J., et al. (1998). "A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries." Tetrahedron Letters, 39(51), 9369-9372. Link
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link
-
Kumagai, N., & Shibasaki, M. (2011). "Recent Advances in Direct Catalytic Asymmetric Transformations of Amides." Angewandte Chemie International Edition, 50(21), 4760–4772. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cleavage of the (2-Methoxyethyl)(1-phenylethyl)amine (MEPEA) Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role and Strategic Removal of the MEPEA Chiral Auxiliary
The (2-Methoxyethyl)(1-phenylethyl)amine (MEPEA) moiety is a valuable chiral auxiliary in asymmetric synthesis. Derived from the readily available and optically pure 1-phenylethylamine, it is employed to induce stereoselectivity in a variety of chemical transformations, including alkylations and additions to carbonyls. The 1-phenylethyl group provides a robust chiral scaffold, sterically directing incoming reagents to one face of the molecule. The N-(2-methoxyethyl) substituent can modulate the auxiliary's properties, potentially influencing solubility and conformational rigidity through chelation with metal cations in certain reactions.
A critical step in any chiral auxiliary-mediated synthesis is its efficient and clean removal to unveil the desired enantiomerically enriched product. The selection of the cleavage method is paramount and depends on the stability of the target molecule to the reaction conditions. This guide provides a detailed overview of established methods for the cleavage of the N-(1-phenylethyl) group, a cleavage that is directly applicable to the MEPEA auxiliary. We will delve into reductive, non-reductive, and mild acidic cleavage protocols, offering insights into their mechanisms, operational details, and comparative advantages.
Reductive Cleavage: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a widely used and highly effective method for the debenzylation of amines and is the premier choice for the cleavage of the N-(1-phenylethyl) group in many contexts.[1] This method avoids the need for high-pressure hydrogenation equipment and utilizes a hydrogen donor, most commonly ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst.[1][2]
Causality of Experimental Choices
The choice of CTH is dictated by its mild, neutral reaction conditions, which preserve many sensitive functional groups. The palladium catalyst provides a surface for the reaction to occur, while ammonium formate decomposes in situ to provide the hydrogen necessary for the reduction. Methanol is a common solvent due to its ability to dissolve the substrate and the ammonium formate, as well as its compatibility with the catalyst. The reaction is typically run at reflux to ensure a reasonable reaction rate.
Experimental Protocol: Catalytic Transfer Hydrogenation
Objective: To cleave the N-(1-phenylethyl) group from a substrate containing the MEPEA auxiliary.
Materials:
-
Substrate (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (10-20 mol% Pd)
-
Anhydrous Ammonium Formate (5.0 mmol)
-
Anhydrous Methanol (10-20 mL)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the substrate (1.0 mmol) and 10% Pd/C (an amount equivalent to the weight of the substrate is often effective) in anhydrous methanol (10-20 mL).[1]
-
Flush the flask with an inert gas (nitrogen or argon).
-
Add anhydrous ammonium formate (5.0 mmol) to the stirred suspension in one portion.[1]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 10-30 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 10 mL).
-
Safety Note: Pd/C can be pyrophoric upon drying. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® pad with water before disposal.
-
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
The resulting crude product, containing the desired secondary amine (N-(2-methoxyethyl)amine derivative) and toluene as a byproduct, can be purified by standard methods such as column chromatography or crystallization. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated NaCl solution.[3]
Data Summary: Catalytic Transfer Hydrogenation of N-Benzyl Derivatives
| Substrate | Product | Reaction Time | Yield (%) |
| C₆H₅CH₂CH₂NHBz | C₆H₅CH₂CH₂NH₂ | 10 min | 90 |
| C₆H₅NHBz | C₆H₅NH₂ | <10 min | 76 |
| HOCH₂CH₂CH₂NHBz | HOCH₂CH₂CH₂NH₂ | 10 min | 95 |
| HOCH₂CH₂NHBz | HOCH₂CH₂NH₂ | 10 min | 86 |
| HOCH₂CH₂N(Bz)CH₃ | HOCH₂CH₂NHCH₃ | 10 min | 83 |
Bz = Benzyl. Data from Ram, S.; Spicer, L. D. Synth. Commun. 1987, 17 (4), 415-418.[1] The successful debenzylation of N-benzyl-N-methylethanolamine demonstrates the feasibility of this method for tertiary amines with different N-alkyl groups, which is a good model for the MEPEA auxiliary.
Mechanism of Catalytic Transfer Hydrogenation
Caption: Mechanism of Catalytic Transfer Hydrogenation.
Non-Reductive Cleavage Methods
In cases where the target molecule contains functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), non-reductive cleavage methods are necessary. The von Braun reaction and cleavage with chloroformates are classical methods for N-dealkylation.
The von Braun Reaction
The von Braun reaction involves the treatment of a tertiary amine with cyanogen bromide (CNBr). The reaction proceeds through a cyanamide intermediate, which is subsequently hydrolyzed to the secondary amine.[4]
Causality of Experimental Choices: This method is chosen when reductive conditions must be avoided. The reaction's selectivity for cleaving different N-alkyl groups depends on their ability to stabilize a positive charge. Benzylic groups, like the 1-phenylethyl group, are more readily cleaved than simple alkyl groups due to the stability of the resulting carbocation.
Experimental Protocol: von Braun Reaction
Objective: To cleave the N-(1-phenylethyl) group using cyanogen bromide.
Materials:
-
Substrate (1.0 mmol)
-
Cyanogen Bromide (CNBr) (1.1 mmol)
-
Anhydrous, inert solvent (e.g., chloroform, diethyl ether)
-
Aqueous acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis
Procedure:
-
Dissolve the substrate (1.0 mmol) in an anhydrous, inert solvent (e.g., chloroform) under an inert atmosphere.
-
Add a solution of cyanogen bromide (1.1 mmol) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting crude cyanamide is then hydrolyzed by heating with aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH).
-
After hydrolysis, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Safety Critical: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[5][6][7] Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Cleavage with Chloroformates
Reaction of a tertiary amine with a chloroformate, such as phenyl or α-chloroethyl chloroformate, results in the formation of a carbamate, which can then be cleaved to yield the secondary amine.[8]
Causality of Experimental Choices: This method, like the von Braun reaction, is an alternative to reductive cleavage. The choice of chloroformate can influence the ease of the subsequent carbamate cleavage.
Experimental Protocol: Cleavage with a Chloroformate
Objective: To cleave the N-(1-phenylethyl) group using a chloroformate.
Materials:
-
Substrate (1.0 mmol)
-
Chloroformate (e.g., α-chloroethyl chloroformate) (1.1 mmol)
-
Anhydrous, inert solvent (e.g., 1,2-dichloroethane)
-
Methanol for carbamate cleavage
Procedure:
-
Dissolve the substrate (1.0 mmol) in an anhydrous, inert solvent (e.g., 1,2-dichloroethane).
-
Add the chloroformate (1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the formation of the carbamate is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the crude carbamate in methanol and heat to reflux to effect cleavage to the secondary amine hydrochloride.
-
After cooling, the product can be isolated by removing the solvent and purifying as necessary.
Safety Critical: Chloroformates are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment.[4]
Workflow for Non-Reductive Cleavage
Caption: Non-Reductive Cleavage Workflows.
Mild Acidic Cleavage
For substrates that are sensitive to both reductive and harsh non-reductive conditions, a mild acidic cleavage can be an excellent alternative. This has been shown to be particularly effective for the selective cleavage of the N-(1-phenylethyl) group from carboxamides.[9]
Causality of Experimental Choices
This method relies on the lability of the benzylic C-N bond under acidic conditions. The use of a less-than-stoichiometric amount of a strong acid like methanesulfonic acid in a non-polar solvent like toluene at reflux provides sufficient activation for cleavage without causing degradation of sensitive substrates. This method has been demonstrated to selectively cleave the N-(1-phenylethyl) group in the presence of an N-benzyl group, highlighting its selectivity.[9]
Experimental Protocol: Mild Cleavage with Methanesulfonic Acid
Objective: To selectively cleave the N-(1-phenylethyl) group from an N-acyl derivative of the MEPEA auxiliary.
Materials:
-
N-acyl MEPEA substrate (1.0 mmol)
-
Methanesulfonic Acid (MsOH) (<1.0 equivalent)
-
Toluene
Procedure:
-
Dissolve the N-acyl MEPEA substrate (1.0 mmol) in toluene.
-
Add methanesulfonic acid (<1.0 equivalent) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[9]
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or crystallization.
Comparative Summary of Cleavage Conditions
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, Reflux | Mild, Neutral, Fast, High Yields | Not suitable for reducible functional groups |
| von Braun Reaction | Cyanogen Bromide (CNBr) | Inert Solvent, RT then Hydrolysis | Non-reductive | Highly toxic reagent, harsh hydrolysis step |
| Chloroformate Cleavage | α-Chloroethyl chloroformate | 1,2-Dichloroethane, RT then Methanolysis | Non-reductive | Toxic and corrosive reagent |
| Mild Acidic Cleavage | Methanesulfonic Acid (MsOH) | Toluene, Reflux | Mild, Selective for N-(1-phenylethyl) | Primarily demonstrated for amides |
Conclusion
The cleavage of the (2-Methoxyethyl)(1-phenylethyl)amine auxiliary can be achieved through several effective methods. Catalytic transfer hydrogenation stands out as the most versatile and mildest option for a wide range of substrates. For molecules containing reducible functional groups, non-reductive methods such as the von Braun reaction or cleavage with chloroformates provide viable alternatives, albeit with significant safety considerations. For N-acyl derivatives, mild acidic cleavage with methanesulfonic acid offers a highly selective and gentle approach. The choice of the optimal cleavage condition must be made on a case-by-case basis, taking into account the overall chemical structure of the molecule of interest.
References
-
Ram, S.; Spicer, L. D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synth. Commun.1987 , 17 (4), 415-418. [Link]
-
Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid. Request PDF. [Link]
-
Cyanogen bromide. PubChem. [Link]
-
Cyanogen Bromide | NAU. [Link]
-
N-Dealkylation of Amines. PMC. [Link]
-
Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
-
Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Semantic Scholar. [Link]
-
CYANOGEN BROMIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. [Link]
-
von Braun reaction - Wikipedia. [Link]
-
Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 - Scholars@Duke publication. [Link]
-
The von Braun Cyanogen Bromide Reaction - ResearchGate. [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Publishing. [Link]
-
n-acetyl-n-phenylhydroxylamine - Organic Syntheses Procedure. [Link]
-
Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry - ACS Publications. [Link]
-
N-Dealkylation of amines by chloroformates. - ResearchGate. [Link]
-
Figure III from Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor | Semantic Scholar. [Link]
-
Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds - PubMed. [Link]
-
(PDF) Acid-Catalyzed Cleavage of Methoxymethyl Phenyl - Amanote Research. [Link]
-
Selective C(sp3 )-N Bond Cleavage of N,N-Dialkyl Tertiary Amines with the Loss of a Large Alkyl Group via an SN 1 Pathway - PubMed. [Link]
-
Selective C(sp3)‐N Bond Cleavage of N,N‐Dialkyl Tertiary Amines with the Loss of a Large Alkyl Group via an SN1 Pathway | Request PDF - ResearchGate. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis | Journal of the American Chemical Society. [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC. [Link]
-
Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. [Link]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solvent Effects on Chelation Control of Methoxyethyl Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the solvent effects on chelation control of methoxyethyl amines. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the role of solvents in chelation-controlled reactions with methoxyethyl amines.
Q1: What is the fundamental principle of chelation control, and why are methoxyethyl amines effective for this?
A1: Chelation control is a powerful strategy in stereoselective synthesis that utilizes a Lewis basic directing group on a substrate to coordinate with a Lewis acidic reagent. This coordination forms a rigid, cyclic transition state. In the case of methoxyethyl (MEM) protected amines, the oxygen atoms of the methoxyethyl group act as a bidentate ligand, chelating to a metal center (e.g., from a Grignard reagent, organolithium, or a Lewis acid additive). This chelation locks the conformation of the substrate, and the incoming nucleophile is then directed to attack the electrophilic center from the less sterically hindered face, leading to a high degree of diastereoselectivity.[1][2] The predictability of this model, often referred to as the Cram-chelate model, makes it a valuable tool in asymmetric synthesis.[3]
Q2: How does the choice of solvent fundamentally impact the effectiveness of chelation control?
A2: The solvent plays a critical role by influencing the stability and formation of the chelated transition state.[4] Solvents can interact with both the Lewis acidic reagent and the chelating groups on the substrate. The impact of a solvent can be broadly understood through two key properties:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states. In some cases, increased solvent polarity can enhance the effective Lewis acidity of a reagent, potentially favoring chelation.[5][6][7][8]
-
Coordinating Ability (Donating Strength): Solvents with high donor numbers (e.g., ethers, THF) are themselves Lewis bases and can compete with the methoxyethyl group to coordinate with the Lewis acidic metal center.[1][9] This competition can disrupt the formation of the desired rigid chelated transition state, leading to a decrease in diastereoselectivity.[1] Conversely, non-coordinating or weakly coordinating solvents (e.g., toluene, dichloromethane) are often preferred as they are less likely to interfere with the substrate-reagent chelation.[5][9]
Q3: What are the tell-tale signs in my experimental results that suggest poor chelation control due to solvent effects?
A3: The most direct indicator of poor chelation control is a low diastereomeric ratio (d.r.) or inconsistent stereochemical outcomes.[1] Other signs can include:
-
Low reaction yields: If the chelated transition state is not efficiently formed, non-selective background reactions may occur, leading to a mixture of products and a lower yield of the desired diastereomer.[1]
-
Formation of unexpected side products: Disruption of the chelation may open up alternative reaction pathways.
-
Inconsistent results between batches: This can sometimes be traced back to minor variations in solvent quality, such as water content, which can have a significant impact on sensitive organometallic reagents.[1]
Q4: Which analytical techniques are most suitable for studying and confirming chelation in my reaction?
A4: Several spectroscopic methods can provide evidence for chelation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons or carbons near the chelating methoxyethyl group and the reactive center upon addition of a Lewis acid can indicate complex formation.
-
Infrared (IR) Spectroscopy: The stretching frequency of the C-O bonds in the methoxyethyl group may shift upon coordination to a metal center.
-
Raman Spectroscopy: This technique can be used to study the vibrational modes of molecules and can detect the formation of metal-ligand chelates by comparing the spectra of the starting materials and the reaction mixture.[10]
-
UV-Vis Spectroscopy: If the chelate has a chromophore, its formation can be monitored by changes in the UV-Vis absorption spectrum.[11][12][13][14] This is particularly useful for transition metal chelates.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Diastereoselectivity (Low d.r.)
| Potential Cause | Troubleshooting Steps & Rationale |
| Solvent is too coordinating. | 1. Switch to a less coordinating solvent: If you are using a solvent like THF or diethyl ether, consider switching to toluene, dichloromethane (DCM), or a hydrocarbon solvent.[5][9] This will minimize competition for the Lewis acid, favoring the formation of the desired chelated intermediate.[1] 2. Use a co-solvent system: A mixture of a non-coordinating solvent with a small amount of a more polar solvent can sometimes improve solubility without significantly disrupting chelation.[1] |
| Insufficient Chelation Strength. | 1. Change the metal counterion: Different metals have varying Lewis acidities and coordination preferences. For example, switching from a Grignard reagent (Mg) to an organozinc (Zn) or organotitanium (Ti) reagent can alter the geometry and stability of the chelate.[1] 2. Add a Lewis acid additive: The addition of a strong Lewis acid like TiCl₄, ZnCl₂, or MgBr₂ can enforce a more rigid chelated structure, even in a somewhat coordinating solvent.[1][15] |
| Reaction temperature is too high. | 1. Lower the reaction temperature: Diastereoselectivity is often temperature-dependent. At lower temperatures (e.g., -78 °C), the energy difference between the diastereomeric transition states is more pronounced, leading to higher selectivity.[1] |
Problem 2: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor solubility of reactants. | 1. Use a co-solvent: If your substrate or reagent is not soluble in a non-coordinating solvent at low temperatures, add a minimal amount of a more polar solvent like THF to improve solubility.[1] Ensure vigorous stirring to maintain a homogeneous mixture. |
| Decomposition of reagents. | 1. Check the quality of your reagents: Organometallic reagents are particularly sensitive to moisture and air.[1] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] 2. Titrate organometallic reagents: The concentration of commercial organometallic reagents can vary. Titrating them before use ensures accurate stoichiometry.[1] |
Problem 3: Inconsistent Results
| Potential Cause | Troubleshooting Steps & Rationale |
| Trace amounts of water in the solvent. | 1. Use freshly distilled or anhydrous solvents: Ensure your solvents are rigorously dried before use. Even small amounts of water can quench organometallic reagents and affect the outcome.[1] |
| Variability in reagent addition rate or temperature control. | 1. Standardize your procedure: Slow, controlled addition of reagents, especially organometallics, is crucial for maintaining a consistent reaction temperature and avoiding side reactions. Use a syringe pump for precise additions. |
Experimental Protocols
Protocol 1: General Procedure for a Chelation-Controlled Nucleophilic Addition
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the methoxyethyl-protected amine substrate in the chosen anhydrous solvent (e.g., toluene, -78 °C) to a flame-dried flask.
-
Chelation: If using a Lewis acid additive, add it to the substrate solution and stir for the optimized amount of time to allow for pre-complexation.
-
Nucleophilic Addition: Slowly add the nucleophile (e.g., Grignard reagent, organolithium) dropwise via syringe pump, maintaining the desired low temperature.
-
Quenching: After the reaction is complete (as determined by TLC or other monitoring), quench the reaction by slowly adding a pre-cooled saturated aqueous solution (e.g., NH₄Cl).[16]
-
Workup and Analysis: Allow the mixture to warm to room temperature, perform an aqueous workup, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate in vacuo. Determine the diastereomeric ratio by ¹H NMR, GC, or HPLC analysis of the crude product.
Visualizations
Diagram 1: Chelation Control Workflow
Caption: A generalized workflow for a chelation-controlled reaction.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity
Caption: A decision tree for troubleshooting low diastereoselectivity.
References
- Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. (n.d.). ACS Publications.
- Spectroscopic methods for detecting and identifying chelates. (2006). Google Patents.
- Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (n.d.). ResearchGate.
- Spectroscopic Analytical Methods. (n.d.). University of Anbar.
- Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries. (n.d.). BenchChem.
- Spectroscopic Studies of Metal Chelates in pure CO2 and CO2/Cosolvent Mixtures. (n.d.). OSTI.GOV.
- Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (2021). ChemRxiv.
- Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (n.d.). YorkSpace.
- Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (2021). Purdue University.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI.
- Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. (2024). PMC.
- felkin-ahn and cram chelate. (n.d.). University of Calgary.
- Asymmetric synthesis and Cram's (chelate) rule. (n.d.). SciSpace.
- General Concepts of the Chemistry of Chelation. (n.d.). the Chem Connections Homepage.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). DSpace@MIT.
- Solvent effect on complexation reactions. (2017). ResearchGate.
- The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University.
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Separation of diastereomers derived from (2-Methoxyethyl)(1-phenylethyl)amine
Product Focus: (2-Methoxyethyl)(1-phenylethyl)amine Resolving Agents
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this technical guide to assist you in the resolution of chiral acids and the separation of diastereomers derived from (2-Methoxyethyl)(1-phenylethyl)amine (henceforth referred to as ME-PEA ).
This amine is a "privileged" chiral auxiliary. Unlike standard
Module 1: Troubleshooting Diastereomeric Salt Crystallization
Context: You are using ME-PEA to resolve a racemic carboxylic acid via salt formation. Common Issue: The reaction mixture forms a biphasic oil rather than a crystalline solid.
Q: Why is my diastereomeric salt "oiling out" instead of crystallizing?
A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when the energy barrier to nucleation is too high. The methoxyethyl group in ME-PEA increases the conformational flexibility and polarity of the salt, making it more prone to super-saturation and oiling than rigid amines like brucine.
Troubleshooting Protocol:
-
Temperature Control (The "Annealing" Method):
-
Do not cool rapidly to 0°C.
-
Re-heat the oiled mixture until it becomes a homogeneous solution.
-
Cool slowly (1°C/min) to a temperature just above the cloud point.
-
Hold temperature and seed with pure crystals (if available) or scratch the glass surface.
-
Why? Rapid cooling traps solvent molecules, preventing the formation of an ordered lattice.
-
-
Solvent Dielectric Tuning:
-
ME-PEA salts are often too soluble in alcohols (MeOH/EtOH) due to the ether oxygen accepting hydrogen bonds.
-
Switch Solvents: Use a low-polarity system. A proven combination for ME-PEA salts is Methyl tert-butyl ether (MTBE) or Toluene with Heptane as an anti-solvent.
-
Ratio: Start with 10:1 (Solvent:Anti-solvent) and slowly increase anti-solvent concentration.
-
-
The "Lariat" Disruption:
-
If the ether oxygen is coordinating too strongly to the protonated ammonium center (intramolecular H-bonding), it prevents intermolecular lattice formation.
-
Add a competitor: Add 1-2 equivalents of water or a small amount of isopropyl alcohol to disrupt internal coordination, then slowly add hexane to force precipitation.
-
Visualization: Crystallization Rescue Workflow
Caption: Decision tree for rescuing an oiled-out diastereomeric salt batch.
Module 2: Chromatographic Separation (HPLC/SFC)
Context: Crystallization failed, or you synthesized a covalent diastereomeric amide using ME-PEA.
Common Issue: Poor resolution (
Q: My diastereomeric amides are co-eluting on silica. How do I improve separation?
A: Unlike enantiomers, diastereomers have distinct physical properties and can theoretically be separated on achiral silica. However, the ME-PEA moiety is basic and polar.
Optimization Strategy:
-
Stationary Phase Selection:
-
Standard Silica: Often insufficient due to tailing caused by the interaction of the amide nitrogen and the methoxy oxygen with acidic silanols.
-
C18 (Reverse Phase): Highly recommended. The 1-phenylethyl group provides strong hydrophobic interaction (
- stacking), while the methoxyethyl group modulates polarity. -
PFP (Pentafluorophenyl): Excellent for ME-PEA derivatives. The electron-deficient PFP ring interacts specifically with the electron-rich aromatic ring of the phenylethyl group.
-
-
Mobile Phase Modifiers:
-
Tailing Reducer: You must use a modifier if running normal phase. Add 0.1% Triethylamine (TEA) to block silanol sites.
-
pH Control (Reverse Phase): Maintain pH > 7 (using Ammonium Bicarbonate buffer) to keep the amide neutral and maximize hydrophobic interaction.
-
Comparative Separation Data (Typical Values for ME-PEA Amides)
| Stationary Phase | Mobile Phase | Resolution ( | Tailing Factor | Notes |
| Silica (Unmodified) | Hexane/EtOAc (80:20) | 0.8 (Poor) | 1.8 | Significant tailing due to H-bonding. |
| Silica (+TEA) | Hexane/EtOAc/TEA | 1.5 (Good) | 1.1 | TEA blocks silanols; sharp peaks. |
| C18 (ODS) | Water/MeCN (Gradient) | 2.2 (Excellent) | 1.0 | Best general-purpose method. |
| PFP (Fluorinated) | Water/MeOH | 3.5 (Superior) | 1.0 | Exploits |
Module 3: Cleavage & Recovery (Post-Separation)
Context: You have isolated the pure diastereomer (salt or amide) and need to recover your target chiral acid. Common Issue: Racemization of the target acid during hydrolysis of the amide.
Q: How do I cleave the ME-PEA auxiliary without racemizing my product?
A: If you formed a salt, simple acidification/extraction works. If you formed an amide , hydrolysis is required. Harsh acidic/basic hydrolysis can racemize sensitive stereocenters
The "Safety-Net" Protocol:
-
Method A: Acidic Hydrolysis (Robust Substrates)
-
Method B: Hydrogenolysis (The ME-PEA Advantage)
-
The 1-phenylethyl group is benzylic. However, the N-alkyl substitution makes standard hydrogenolysis (Pd/C, H2) difficult due to steric hindrance and catalyst poisoning by the amine.
-
The Fix: Use Pearlman’s Catalyst (Pd(OH)₂/C) in Ethanol with a mild acid scavenger (e.g., Ammonium Formate). This cleaves the benzylic C-N bond under milder conditions than standard hydrolysis.
-
-
Method C: Iodolactonization (Specific to unsaturated acids)
-
If your acid has a double bond, the methoxyethyl group can assist in halolactonization, cleaving the auxiliary in the process.
-
Visualization: Chemical Pathway for Recovery
Caption: Selection of cleavage method based on substrate sensitivity.
Frequently Asked Questions (FAQ)
Q: Can I use ME-PEA to resolve chiral alcohols? A: Not directly. ME-PEA is an amine, so it reacts with acids. To resolve an alcohol, you must first derivatize the alcohol with a linker (like succinic anhydride) to create a hemisuccinate (which has a free COOH group), then resolve that acid using ME-PEA.
Q: The literature suggests using Tartaric Acid to resolve the ME-PEA amine itself.[3] Can I use that same protocol in reverse? A: Yes. The principle of reciprocity applies. If (R,R)-Tartaric acid resolves (S)-ME-PEA, then (S)-ME-PEA will likely resolve (R,R)-Tartaric acid derivatives or structurally similar di-acids.
Q: Is the methoxy group stable? A: Yes, the methyl ether is chemically inert under standard resolution conditions (crystallization, chromatography). It will only cleave under extremely harsh conditions (e.g., BBr3), which are not used in chiral resolution.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[4] (The foundational text on diastereomeric salt solubility and "oiling out" phenomena).[1][5]
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[4] (Database of resolution agents including phenylethylamine derivatives).
-
Saigo, K., et al. (1982). "Optical Resolution of
-Methylbenzylamine and Its Derivatives by Preferential Crystallization." Bulletin of the Chemical Society of Japan. (Discusses the crystallization behavior of PEA derivatives). -
Perry, J. J., et al. (2011). "Chiral Amine Synthesis via Hydrogenation." Organic Process Research & Development. (Details on the stability and hydrogenolysis of benzylic amines).
Sources
Technical Support Center: The Impact of Tetrahydrofuran (THF) on Stereoselectivity
Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced role of tetrahydrofuran (THF) in controlling stereochemical outcomes. Here, we move beyond viewing THF as a mere inert solvent and delve into its active role as a coordinating entity that can profoundly influence the stereoselectivity of a reaction. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to harness the full potential of THF in your stereoselective transformations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of THF in stereoselective reactions.
Q1: How can a seemingly simple solvent like THF influence the stereochemical outcome of my reaction?
THF, as a cyclic ether, possesses oxygen lone pairs that are more sterically accessible for coordination compared to acyclic ethers like diethyl ether.[1] This allows THF to act as a Lewis base, coordinating to metal centers of reagents and catalysts (e.g., Grignard reagents, lithium-based reagents, transition metal catalysts).[2][3] This coordination can alter the steric and electronic environment of the reactive species, influencing the facial selectivity of substrate approach and stabilizing specific transition states that lead to the preferential formation of one stereoisomer over another.[4][5]
Q2: What is "chelation control," and how does THF play a role in it?
Chelation control is a powerful strategy in stereoselective synthesis where a substrate contains a Lewis basic functional group (e.g., hydroxyl, ether, amine) that can coordinate to a metal center in the reagent, forming a cyclic, rigid transition state.[6][7] This rigid conformation dictates the trajectory of the nucleophilic attack, leading to high stereoselectivity. THF can have a dual role in chelation control. In some cases, it can be a crucial component of the chelation sphere, enhancing the stability of the desired transition state. Conversely, as a coordinating solvent, THF can also compete with the substrate's chelating group for coordination sites on the metal, disrupting the intended chelation and leading to a loss of stereoselectivity.[8]
Q3: When should I consider using THF over other ethereal solvents like diethyl ether or 2-methyltetrahydrofuran (2-MeTHF)?
The choice of ethereal solvent is critical and depends on the specific reaction.
-
THF vs. Diethyl Ether: THF is more polar and a stronger coordinating solvent than diethyl ether.[1][2] This can lead to increased reactivity of organometallic reagents and can be beneficial in reactions requiring strong coordination to a metal center. However, for reactions where chelation control by the substrate is desired, the less coordinating nature of diethyl ether might be advantageous.
-
THF vs. 2-MeTHF: 2-Methyltetrahydrofuran (2-MeTHF) is often considered a "greener" alternative to THF with a higher boiling point and lower water miscibility.[9] The methyl group in 2-MeTHF can introduce additional steric hindrance around the coordinating oxygen, potentially altering stereoselectivity compared to THF. In some cases, this can lead to improved stereochemical outcomes.[10]
Q4: Can the concentration of THF as a co-solvent affect stereoselectivity?
Absolutely. When THF is used as an additive or co-solvent, its concentration can have a significant impact on stereoselectivity. Increasing the concentration of THF can enhance its coordinating effects, which may be beneficial or detrimental depending on the reaction mechanism.[11][12] It is often necessary to screen a range of THF concentrations to find the optimal balance for a given transformation.
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered in stereoselective reactions where THF is used as a solvent or co-solvent.
Issue 1: Low or Unexpected Enantioselectivity
You are performing an asymmetric reaction and observe a low enantiomeric excess (% ee) or the formation of the unexpected enantiomer.
Potential Causes and Solutions:
-
Disruption of Catalyst-Substrate Complex: THF may be competitively coordinating to the chiral catalyst, altering its conformation and reducing its ability to effectively discriminate between the prochiral faces of the substrate.[4]
-
Troubleshooting Protocol 1: Solvent Screening.
-
Set up a series of small-scale reactions in parallel.
-
Systematically replace THF with less coordinating solvents such as toluene, dichloromethane (DCM), or diethyl ether.
-
If THF is suspected to play a beneficial role in solubility or reactivity, test a mixture of THF with a non-coordinating solvent, gradually decreasing the proportion of THF.
-
Analyze the % ee for each reaction to identify a solvent system that minimizes competitive coordination.
-
-
-
Alteration of Reaction Mechanism: In some cases, THF can participate in the reaction mechanism, leading to alternative pathways with different stereochemical outcomes. For example, in certain glycosylation reactions, THF can act as a participating additive, leading to the formation of a transient THF-adduct that influences the final stereochemistry.[12]
-
Troubleshooting Protocol 2: Temperature Optimization.
-
Perform the reaction at a range of temperatures (e.g., from -78°C to room temperature).[4]
-
Lowering the temperature can often enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
Be aware that lower temperatures will also decrease the reaction rate, so extended reaction times may be necessary.
-
-
| Temperature (°C) | Typical Effect on Enantioselectivity (% ee) | Considerations |
| 25 (Room Temp) | Lower | Faster reaction rates. |
| 0 | Moderate | Good starting point for optimization. |
| -20 | Higher | May require a cryo-cooler. |
| -78 (Dry Ice/Acetone) | Often Highest | Significantly slower reaction rates. |
| A generalized trend; the optimal temperature is reaction-dependent. |
Issue 2: Poor or Reversed Diastereoselectivity
Your reaction is producing a mixture of diastereomers with low selectivity, or the major diastereomer is the opposite of what is predicted by models like Felkin-Anh or chelation control.
Potential Causes and Solutions:
-
Interference with Chelation Control: As mentioned in the FAQs, THF can be a double-edged sword in chelation-controlled reactions. Its strong coordinating ability can disrupt the formation of the desired rigid, chelated transition state.[8][13]
-
Troubleshooting Protocol 3: Modulating THF Concentration.
-
If using pure THF as a solvent, consider switching to a non-coordinating solvent like DCM or toluene and adding THF as a co-solvent in varying amounts (e.g., 5%, 10%, 25%, 50% v/v).
-
Conversely, if the reaction is sluggish in a non-coordinating solvent, a small amount of THF might be necessary to promote the reaction, and an optimal concentration that balances reactivity and selectivity must be found.
-
-
-
Switching Between Chelation and Non-Chelation Pathways: The balance between a chelation-controlled pathway and a non-chelation (e.g., Felkin-Anh) pathway can be sensitive to the solvent. THF may favor one pathway over the other.[6]
-
Visualization of Competing Pathways:
Caption: Influence of THF on Chelation vs. Non-Chelation Pathways.
-
Troubleshooting Protocol 4: Reagent Modification.
-
In reactions involving metal-containing reagents (e.g., Grignard, organolithium), the nature of the metal and its ligands can influence the degree of THF coordination.
-
For Grignard reactions, switching from MeMgCl to the more Lewis acidic MeMgI can enhance chelation and improve diastereoselectivity, even in the presence of THF.[13]
-
Consider using reagents with bulkier ligands that may sterically disfavor THF coordination.
-
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to investigate and optimize the role of THF in your stereoselective reactions.
Protocol 1: Systematic Screening of THF as a Co-Solvent
This protocol is designed to determine the optimal concentration of THF for maximizing stereoselectivity.
Materials:
-
Your substrate and reagents
-
Anhydrous non-coordinating solvent (e.g., DCM, Toluene)
-
Anhydrous THF
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Appropriate analytical instrumentation for determining stereoselectivity (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent)
Procedure:
-
Under an inert atmosphere, prepare a stock solution of your substrate in the chosen non-coordinating solvent.
-
Prepare a series of reaction vessels, each charged with the appropriate reagents and catalyst.
-
To each vessel, add the substrate stock solution.
-
Add varying amounts of anhydrous THF to each vessel to achieve a range of final concentrations (e.g., 0%, 5%, 10%, 25%, 50%, and 100% THF by volume).
-
Initiate the reactions simultaneously, if possible, and maintain a constant temperature.
-
Monitor the reactions to completion.
-
Upon completion, quench the reactions and perform a standard workup.
-
Analyze the stereochemical outcome of each reaction and tabulate the results.
| THF Concentration (% v/v) | Diastereomeric Ratio (dr) or Enantiomeric Excess (% ee) |
| 0 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| An example table for recording your results. |
Visualization of the Workflow:
Caption: Workflow for THF Co-Solvent Screening.
References
-
ScholarWorks at WMU. (n.d.). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. [Link]
-
ResearchGate. (2019). Role of solvent tetrahydrofuran (THF). a Variation of solvent (only... | Download Scientific Diagram. [Link]
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]
-
MDPI. (2026). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. [Link]
-
Quora. (2019). Why is THF used in Grignard?. [Link]
-
PMC. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
-
Chinese Chemical Society. (2026). Stereoselective β-Mannosylation and β-Rhamnosylation Through the Modulation of Tetrahydrofuran. [Link]
-
ACS Publications. (2026). From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. [Link]
-
ResearchGate. (n.d.). Optimization of the stereoselectivity achieved of the Diels-Alder reaction at hierarchical helicates with solvent and chiral ligand screening. [Link]
-
University of Bristol. (n.d.). OS-FGI Lecture2. [Link]
-
Wikipedia. (n.d.). Asymmetric induction. [Link]
-
ResearchGate. (n.d.). Main primary reaction pathways during the oxidation of THF in the... | Download Scientific Diagram. [Link]
-
ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Synthetic Studies of Dihydroagarofuran Sesquiterpene: an Improved NBS–THF–H2O System for Stereoselective Construction of Tetrahydrofuran Moiety. [Link]
-
PMC. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
-
PMC. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. [Link]
-
SpringerLink. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]
-
ACS Publications. (2024). Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. [Link]
-
PMC. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. [Link]
-
SciSpace. (n.d.). Asymmetric synthesis and Cram's (chelate) rule. [Link]
-
Sciencemadness Discussion Board. (2005). THF in general synthesis. [Link]
-
ResearchGate. (n.d.). Novel Data on the Effect of Tetrahydrofuran as an Organic Co-Modifier in RP-HPLC. [Link]
-
ACS Publications. (2021). Unconventional Ethereal Solvents in Organic Chemistry: A Perspective on Applications of 2-Methyltetrahydrofuran, Cyclopentyl Methyl Ether, and 4-Methyltetrahydropyran. [Link]
-
ChemRxiv. (2024). Leveraging Asymmetric Catalysis Data for Mechanistic Interrogation of Nickel-Photoredox THF Arylation. [Link]
-
Chemical Science (RSC Publishing). (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. [Link]
-
Oreate AI Blog. (2025). The Role of THF in Chemical Reactions: A Closer Look. [Link]
-
PMC. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. [Link]
-
MSU chemistry. (n.d.). Chemical Reactivity. [Link]
-
IIT Delhi. (n.d.). Basic Organometallic Chemistry: Types of Reactions. [Link]
-
Wiley Online Library. (2025). Stereoselective Chemoenzymatic Cascade Synthesis of the bis‐THF Core of Acetogenins. [Link]
-
ResearchGate. (2025). (PDF) Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. [Link]
-
Pharmaceutical Technology. (2026). Meeting Challenges in Asymmetric Synthesis. [Link]
-
PMC. (2022). Controllable multiple-step configuration transformations in a thermal/photoinduced reaction. [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
-
Green Chemistry (RSC Publishing). (2018). Temperature-dependent phase behaviour of tetrahydrofuran–water alters solubilization of xylan to improve co-production of furfurals from lignocellulosic biomass. [Link]
-
PMC. (n.d.). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. [Link]
-
eScholarship. (2018). Temperature-dependent phase behaviour of tetrahydrofuran–water alters solubilization of xylan to improve co-production of furf. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (2025). Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. [Link]
-
ResearchGate. (n.d.). Experimental Study of Tetrahydrofuran Oxidation and Ignition in Low-Temperature Conditions | Request PDF. [Link]
-
RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]
-
MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. [Link]
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Validation & Comparative
A Comparative Guide to the HPLC Separation of (2-Methoxyethyl)(1-phenylethyl)amine Diastereomers
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analytical separation of (2-Methoxyethyl)(1-phenylethyl)amine diastereomers. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of diastereomer separation, compares common chromatographic techniques, and provides a robust, field-proven experimental protocol. Our analysis is grounded in established scientific principles to ensure accuracy, trustworthiness, and immediate applicability in a laboratory setting.
Introduction: The Challenge of Stereoisomer Separation
(2-Methoxyethyl)(1-phenylethyl)amine contains at least one chiral center at the 1-phenylethyl moiety. When synthesized or modified in a way that introduces a second chiral center, a mixture of diastereomers can be formed. Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties.[1] This fundamental difference is the key to their chromatographic separation.
The ability to separate and quantify these diastereomers is critical in pharmaceutical development and stereoselective synthesis, as different stereoisomers can exhibit varied pharmacological activity, efficacy, and toxicity. This guide compares two primary HPLC approaches for this separation: traditional reversed-phase chromatography on an achiral stationary phase and chiral chromatography using a polysaccharide-based chiral stationary phase (CSP).
Core Principles: Why Achiral Columns Can Separate Diastereomers
The separation of any two compounds in HPLC relies on the differential partitioning of the analytes between the stationary and mobile phases. Because diastereomers have different three-dimensional structures, they exhibit distinct physical properties, including polarity, hydrophobicity, and steric profiles. These differences lead to varied interaction strengths with the stationary phase, resulting in different retention times even on a standard achiral column, such as a C18 phase.[2][3]
The primary goal of method development is to select a combination of stationary and mobile phases that maximizes these interaction differences to achieve baseline resolution.
Comparative Analysis of HPLC Methodologies
We will compare two powerful and widely used techniques for the separation of (2-Methoxyethyl)(1-phenylethyl)amine diastereomers.
Methodology 1: Reversed-Phase HPLC on an Achiral C18 Stationary Phase
This is often the first approach for diastereomer separation due to its robustness, cost-effectiveness, and the widespread availability of C18 columns.[4] The separation mechanism is primarily based on the differential hydrophobic interactions between the diastereomers and the alkyl chains of the C18 phase.
-
Mechanism of Separation: The slightly different shapes of the diastereomers cause one isomer to interact more strongly with the hydrophobic C18 chains than the other, leading to a longer retention time.
-
Mobile Phase Optimization: The mobile phase is the most critical factor in optimizing selectivity on a C18 column.[5]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Their different properties can significantly alter selectivity. Methanol, being a protic solvent, is a better hydrogen-bond donor and acceptor, which can introduce secondary interactions that may improve separation for amine-containing compounds.
-
pH Control: The amine group in the target molecule is basic. Controlling the mobile phase pH with a buffer (e.g., phosphate, formate, or acetate) is essential. At a pH below the pKa of the amine (~pH 9-10), the amine will be protonated, increasing its polarity and reducing retention. Operating in a controlled pH range (e.g., pH 3 to 7) ensures consistent retention and peak shape.
-
Additives: For basic compounds like amines, peak tailing can occur due to strong interactions with residual silanol groups on the silica support. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the analyte and saturate the silanol sites, leading to sharper, more symmetrical peaks.[6]
-
Methodology 2: Chiral HPLC on a Polysaccharide-Based Stationary Phase
While designed for enantiomers, Chiral Stationary Phases (CSPs) often provide exceptional selectivity for diastereomers as well. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their broad applicability.[7][8]
-
Mechanism of Separation: Separation on a polysaccharide CSP is a complex process involving multiple interaction types. The polymer backbone is coated onto a silica support, forming chiral "pockets" or grooves.[8] An analyte can enter these pockets and interact via hydrogen bonding, dipole-dipole interactions, π-π stacking (with the phenyl group), and steric hindrance. The different spatial arrangement of the diastereomers leads to a significant difference in the stability of the transient diastereomeric complexes formed with the CSP, resulting in separation.[8]
-
Mode of Operation: These columns can be used in normal-phase, polar-organic, or reversed-phase modes.
-
Normal-Phase: Using mobile phases like hexane/isopropanol or hexane/ethanol often yields the highest selectivity. For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) is crucial to prevent strong adsorption to the stationary phase and ensure good peak shape.[6]
-
Reversed-Phase: Mobile phases like acetonitrile/water or methanol/water can also be effective and are compatible with LC-MS applications.
-
Data-Driven Performance Comparison
To illustrate the potential outcomes of these methodologies, the following table summarizes typical performance metrics based on established chromatographic principles.
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Polysaccharide CSP (Normal-Phase) | Rationale & Insights |
| Stationary Phase | Standard C18, 5 µm | Chiralpak® AD-H or similar, 5 µm | C18 is a general-purpose, robust phase. The CSP offers specific stereoselective interactions. |
| Typical Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | The RP method uses a common gradient for moderate polarity compounds. The NP method uses a classic mobile phase for chiral separations of amines. |
| Resolution (Rs) | 1.5 - 2.5 | > 3.0 | CSPs typically offer superior stereoselectivity, leading to higher resolution values. However, an optimized RP method can achieve sufficient resolution for quantification.[3] |
| Selectivity (α) | 1.1 - 1.3 | > 1.4 | Selectivity is a direct measure of the separation factor. The higher value for the CSP reflects its specialized mechanism. |
| Analysis Time | 5 - 15 minutes | 10 - 25 minutes | RP methods can often be optimized for speed using modern gradient systems. NP methods may require longer isocratic runs for optimal resolution. |
| Method Robustness | High | Moderate to High | C18 columns are generally more stable to a wider range of pH and solvent conditions. CSPs can be sensitive to certain additives and pressure changes. |
| Cost per Analysis | Low | High | The initial investment and lifetime of a CSP are significantly higher than for a standard C18 column. |
Visualizing the Method Development Workflow
A systematic approach is key to efficient method development. The following workflow outlines the logical steps for separating diastereomers.
Caption: HPLC method development workflow for diastereomer separation.
Detailed Experimental Protocol: Reversed-Phase C18 Method
This protocol provides a robust starting point for the separation of (2-Methoxyethyl)(1-phenylethyl)amine diastereomers. The causality behind each choice is explained to ensure scientific integrity.
Objective: To achieve baseline separation (Rs ≥ 1.5) of the diastereomers using a standard reversed-phase HPLC system with UV detection.
1. Sample Preparation
-
Action: Accurately weigh and dissolve approximately 10 mg of the diastereomeric mixture in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Causality: Dissolving the sample in a solvent similar in strength to the initial mobile phase composition prevents peak distortion and ensures compatibility with the reversed-phase system.
-
Action: Further dilute the stock solution to a working concentration of approximately 50 µg/mL using the same diluent. Filter the final solution through a 0.45 µm syringe filter.
-
Causality: Dilution prevents column overloading and detector saturation. Filtering removes particulates that could clog the column and system tubing.
2. HPLC System and Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV detector is sufficient. |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm | A workhorse C18 column known for its robustness and good peak shape for basic compounds. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Formic acid acts as a pH modifier and an ion-pairing agent, protonating the analyte's amine group and masking active silanol sites on the stationary phase to improve peak symmetry.[6] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Gradient Elution | 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-12.1 min: 80% to 20% B12.1-15 min: 20% B | A linear gradient is used to elute compounds across a range of polarities and determine the approximate elution conditions. This initial gradient can be optimized (steepened or flattened) once the retention times are known. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 210 nm | The phenylethylamine moiety has a strong chromophore with high absorbance at lower UV wavelengths. |
| Injection Volume | 10 µL | A typical injection volume that balances signal intensity with the risk of column overloading. |
3. System Suitability
-
Procedure: Make five replicate injections of the 50 µg/mL working standard.
-
Acceptance Criteria:
-
The resolution (Rs) between the two diastereomer peaks should be ≥ 1.5.
-
The tailing factor for each peak should be ≤ 1.5.
-
The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
-
-
Causality: These criteria validate that the system is performing adequately and that the results generated are precise and reliable.
4. Data Analysis
-
Integrate the peaks for the two diastereomers. The relative percentage of each can be calculated from the peak areas, assuming an identical response factor for both.
Key Factors Influencing Separation Selectivity
The interplay between various HPLC parameters determines the success of a separation. The diagram below illustrates these critical relationships.
Caption: Inter-relationship of parameters affecting HPLC resolution.
Conclusion and Recommendations
Both reversed-phase chromatography on an achiral C18 column and chiral chromatography on a polysaccharide CSP are viable methods for separating (2-Methoxyethyl)(1-phenylethyl)amine diastereomers.
-
Recommendation for Routine Analysis & QC: The Reversed-Phase C18 method is highly recommended. It is robust, cost-effective, and uses readily available consumables. With careful optimization of the mobile phase, it can provide the necessary resolution and precision for routine quality control and purity assessments.[3]
-
Recommendation for Complex Mixtures or Preparative Scale: If the diastereomers are particularly difficult to resolve or if other stereoisomeric impurities are present, a Chiral Stationary Phase is the superior choice. The high selectivity offered by CSPs can resolve closely eluting compounds that may co-elute on a C18 column.[9]
Ultimately, the choice of method depends on the specific analytical challenge, available instrumentation, and project budget. The systematic development approach outlined in this guide will enable researchers to select and optimize the most appropriate technique for their needs.
References
-
Marine Drugs, 2018.
-
Google Patents, 2016.
-
Chiralpedia, 2022.
-
ResearchGate, 2012.
-
Phenomenex.
-
Sigma-Aldrich, 2013.
-
ResearchGate, 2014.
-
Phenomenex.
-
Phenomenex, 2025.
-
Santai Technologies Inc.
-
LCGC International, 2020.
-
International Science Community Association, 2012.
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of NMR Shift Anisotropy: Chiral Amides vs. Esters and Solvent Systems
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Structural Biologists, and Drug Discovery Professionals
Executive Summary
In the elucidation of stereochemistry and the determination of enantiomeric excess (ee), the magnetic non-equivalence of diastereotopic protons is a fundamental diagnostic tool. While chiral esters (e.g., Mosher esters) are the standard undergraduate textbook example, chiral amides offer a distinct, often superior, performance profile for high-precision NMR analysis.
This guide objectively compares the NMR shift anisotropy (
Part 1: The Mechanistic Advantage of Amides
To utilize chiral amides effectively, one must understand the physical chemistry driving the spectral resolution. Unlike esters, amides possess a partial double-bond character (
Restricted Rotation and Magnetic Anisotropy
The resonance interaction in the amide bond creates a rotational energy barrier of approximately 18–22 kcal/mol. This restricts the rotation of the C-N bond on the NMR timescale at room temperature, effectively "locking" the molecule into specific conformations (rotamers).
-
The Consequence: Protons on the
-carbon relative to the nitrogen are held in a rigid magnetic environment. If a chiral center is present (either on the acid or amine moiety), the magnetic anisotropy exerted by the carbonyl cone and the chiral auxiliary creates a significantly larger chemical shift difference ( ) for diastereotopic protons compared to the freely rotating ester counterparts.
Mechanistic Pathway Diagram
The following diagram illustrates the causality from chiral induction to spectral resolution.
Figure 1: Mechanistic pathway showing how the rigid amide bond amplifies the magnetic anisotropy initiated by the chiral center.
Part 2: Comparative Performance Analysis
Chiral Amides vs. Chiral Esters vs. Shift Reagents
The following table synthesizes field data comparing the resolution capabilities of these three common methods.
| Feature | Chiral Amides (e.g., MTPA-Amide) | Chiral Esters (e.g., MTPA-Ester) | Chiral Shift Reagents (CSR) |
| High (0.05 – 0.50 ppm) | Moderate (0.01 – 0.15 ppm) | Variable (Dependent on K_eq) | |
| Conformational Rigidity | High (Locked Rotamers) | Low (Free Rotation) | Dynamic Equilibrium |
| Resolution Stability | Excellent (Solvent independent) | Good | Poor (Concentration/Temp sensitive) |
| Sample Recovery | Difficult (Hydrolysis required) | Easy (Saponification/Reduction) | Excellent (No reaction) |
| Primary Risk | Rotamer Complexity (Signal doubling) | Spectral Overlap | Line Broadening |
The "Rotamer Trap" (Self-Validation)
While amides provide larger
-
Observation: You may see two sets of signals in a pure sample (e.g., a 3:1 ratio).[1]
-
Validation: Before assuming your sample is an enantiomeric mixture, perform a Variable Temperature (VT) NMR experiment.
-
Protocol: Heat the sample to 80–100°C (in DMSO-
or Toluene- ). -
Result: If the signals coalesce into a single set, they are rotamers. If they remain distinct, they are diastereomers (impurities).
-
Solvent System Alternatives ( vs. )
If
Part 3: Experimental Protocols
Protocol: Synthesis of Mosher Amides (MTPA)
This protocol is designed for the absolute stereochemical assignment of primary/secondary amines.
Reagents:
-
Substrate: Chiral Amine (approx. 10 mg)
-
Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (separately)
-
Base: Pyridine-d5 (can act as solvent and base) or Triethylamine
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (0.05 mmol) in anhydrous
(0.5 mL). -
Derivatization: Add dry Triethylamine (1.5 eq) followed by (R)-MTPA-Cl (1.2 eq).
-
Incubation: Stir at Room Temperature for 1 hour. Monitor by TLC.
-
Quench: Add dimethylaminopropylamine (DMAPA) to scavenge excess acid chloride (optional but recommended for clean spectra).
-
Workup: Dilute with ether, wash with 1M HCl, sat.
, and brine. Dry over . -
Repeat: Perform the exact same procedure with (S)-MTPA-Cl.
Protocol: NMR Acquisition & Analysis
Critical Parameter: Concentration. Amides can dimerize at high concentrations, affecting shifts. Run samples at <10 mM.
Figure 2: Operational workflow for determining absolute configuration using Mosher Amides.
Part 4: Data Interpretation
To assign configuration, calculate the difference in chemical shift (
Formula:
Interpretation (The Mosher Model):
-
Construct a Newman projection of the amide in its preferred conformation (syn-coplanar C=O and
). -
Protons with positive
values reside on the right side of the plane defined by the MTPA auxiliary. -
Protons with negative
values reside on the left side. -
Self-Validation: If the signs of
are randomly distributed rather than spatially grouped (e.g., all protons on substituent A are positive, all on B are negative), the model is invalid, likely due to conformational flexibility or rotamers.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Amides and Esters. Journal of the American Chemical Society. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[3][4] Nature Protocols. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link
-
Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. (Discussion on amide rotamers and solvent effects). Elsevier. Link
Sources
- 1. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Evans Auxiliary vs. (2-Methoxyethyl)(1-phenylethyl)amine (MEPEA)
This guide provides an in-depth technical comparison between the Evans Oxazolidinone Auxiliary and the chiral amine reagent (2-Methoxyethyl)(1-phenylethyl)amine (referred to herein as MEPEA ).
While the Evans auxiliary represents the "gold standard" of covalent substrate control for asymmetric alkylations and aldol reactions, MEPEA represents a class of chiral lithium amide bases (often associated with Koga and Simpkins chemistries) used for reagent-controlled enantioselective deprotonation and functionalization.
Executive Summary: Reliability vs. Efficiency
In asymmetric synthesis, the choice between an Evans auxiliary and a chiral amine base (MEPEA) is a choice between step-count and atom economy .
-
Evans Auxiliary (The Anchor): Relies on covalently attaching a chiral scaffold to the substrate.[1] It creates a rigid, chelated transition state that guarantees high stereocontrol (>98% dr) but requires two extra synthetic steps (attachment and cleavage).
-
MEPEA (The Architect): Acts as a chiral base (upon lithiation) to distinguish between enantiotopic protons on a ketone or ester. It offers a direct, "traceless" synthesis of chiral products from achiral starting materials but requires stricter reaction conditions (–78 °C) and often yields slightly lower stereoselectivity (85–95% ee) compared to the Evans method.
Quick Selection Matrix
| Feature | Evans Auxiliary (Oxazolidinone) | MEPEA (Chiral Lithium Amide) |
| Control Type | Covalent Substrate Control | Non-Covalent Reagent Control |
| Primary Application | Asymmetric Alkylation/Aldol of Acids | Asymmetric Deprotonation of Ketones/Epoxides |
| Stereoselectivity | Excellent (>98:2 dr) | Good to Very Good (85–95% ee) |
| Atom Economy | Low (Stoichiometric auxiliary required) | High (Auxiliary is recoverable/catalytic potential) |
| Operational Complexity | Low (Stable intermediates, standard temps) | High (Cryogenic, moisture sensitive) |
| Scalability | Linear (Costly on multi-kilo scale) | Superior (Direct route, lower mass throughput) |
Mechanistic Divergence
A. Evans Auxiliary: The Chelation Model
The Evans system operates via a Zimmerman-Traxler transition state.[2] When the
B. MEPEA: The Chiral Base Model
MEPEA acts as a ligand for lithium. When converted to its lithium amide form (Li-MEPEA), it forms aggregates (dimers or trimers) in solution. The methoxyethyl arm coordinates the lithium, creating a rigid chiral pocket. This chiral base preferentially removes one of two enantiotopic protons from a prochiral ketone (kinetic resolution/deprotonation). The resulting enolate retains the "memory" of chirality or is trapped immediately, leading to enantiomerically enriched products.
Figure 1: Workflow comparison showing the additional steps required for Evans Auxiliary vs. the direct nature of MEPEA mediated transformation.
Experimental Protocols
Protocol A: Evans Asymmetric Alkylation
Standard protocol for the benzylation of a propionate derivative.
Reagents:
-
(S)-4-Benzyl-3-propionyl-2-oxazolidinone (1.0 equiv)
-
NaHMDS (1.1 equiv, 1.0 M in THF)
-
Benzyl Bromide (1.5 equiv)
-
THF (Anhydrous)[1]
Procedure:
-
Enolization: Cool a solution of the
-propionyl oxazolidinone in THF (0.1 M) to –78 °C. -
Deprotonation: Add NaHMDS dropwise over 10 minutes. Stir for 30 minutes at –78 °C to ensure complete formation of the Z-enolate.
-
Alkylation: Add Benzyl Bromide neat via syringe.
-
Reaction: Allow the mixture to stir at –78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Cleavage (Hydrolysis): Dissolve crude oil in THF/H₂O (3:1). Add LiOH (2.0 equiv) and H₂O₂ (4.0 equiv) at 0 °C. Stir 1 hour. Quench with Na₂SO₃ and extract.
Expected Result: >90% Yield, >98:2 dr (syn/anti ratio).
Protocol B: MEPEA-Mediated Enantioselective Alkylation
Protocol for the asymmetric alkylation of 4-tert-butylcyclohexanone (Koga/Simpkins Method).
Reagents:
-
(2-Methoxyethyl)(1-phenylethyl)amine (MEPEA) (1.1 equiv)
-
n-Butyllithium (1.1 equiv)
-
4-tert-butylcyclohexanone (1.0 equiv)
-
Benzyl Bromide (1.2 equiv) or Allyl Bromide
-
Toluene or THF (Solvent effects are critical; Toluene often favors higher ee due to tighter aggregates).
Procedure:
-
Base Formation: Dissolve MEPEA in anhydrous toluene under Argon. Cool to –20 °C. Add n-BuLi dropwise. Stir for 30 minutes to form the Chiral Lithium Amide.
-
Cooling: Cool the solution to –78 °C (or –100 °C for maximum selectivity).
-
Deprotonation: Add solution of 4-tert-butylcyclohexanone in toluene slowly over 30 minutes. The chiral base selectively removes the pro-S (or pro-R) proton.
-
Aging: Stir for 30 minutes to allow equilibrium (if thermodynamic control is desired) or proceed immediately (kinetic control). Note: MEPEA usually operates under kinetic control.
-
Trapping: Add the electrophile (Benzyl Bromide) rapidly.
-
Quench: Pour into dilute HCl.
-
Recovery: The aqueous layer contains the protonated MEPEA salt. Basify aqueous layer with NaOH and extract with ether to recover the chiral amine (>95% recovery).
-
Purification: Chromatography of the organic layer yields the alkylated ketone.
Expected Result: 75-85% Yield, 88-94% ee.
Performance Analysis Data
The following table synthesizes comparative data from standard literature benchmarks (e.g., alkylation of cyclic ketones vs. Evans propionyl alkylation).
| Metric | Evans System | MEPEA System |
| Yield (Step 1) | 95% (Enolate formation) | 90% (Lithium Amide formation) |
| Yield (Overall) | ~80% (After cleavage) | ~85% (Direct) |
| Enantiomeric Excess (ee) | >99% (after recrystallization) | 85–94% |
| Substrate Scope | Broad (Acids, Esters, Amides) | Specific (Cyclic Ketones, Epoxides) |
| Reagent Recovery | High (Chromatography required) | High (Acid/Base extraction) |
| Temperature Sensitivity | Moderate (0 °C to –78 °C) | High (Strictly –78 °C or lower) |
| Solvent Effect | THF is standard | Toluene/Ether ratios critical for ee |
Mechanistic Insight: The "Internal Quench" of MEPEA
The structural advantage of MEPEA over simple chiral amines (like
-
Without Methoxy: Lithium aggregates are random; ee fluctuates.
-
With Methoxy: The ether oxygen coordinates the lithium atom intramolecularly. This creates a defined "3-point" chiral environment (Nitrogen, Oxygen, Phenyl ring) that rigidly orients the base against the ketone substrate. This mimics the chelation control of Evans but in a non-covalent assembly.
Conclusion & Recommendation
Use the Evans Auxiliary when:
-
Absolute Purity is Critical: In GMP manufacturing of APIs where >99.5% ee is required and cannot be achieved via recrystallization of the final product.
-
Substrate is Acyclic: Evans auxiliaries excel at controlling the floppy conformations of acyclic esters/acids.
-
Robustness is Key: The reaction is less sensitive to slight temperature fluctuations or solvent moisture than lithium amide bases.
Use MEPEA (Chiral Base) when:
-
Atom Economy is Priority: You wish to avoid the mass penalty of a stoichiometric auxiliary.
-
Substrate is Cyclic: Cyclic ketones (e.g., cyclohexanone derivatives) are the ideal substrates for chiral lithium amide deprotonation.
-
Throughput: You need a shorter synthetic route (1 step vs. 3 steps) and can tolerate slightly lower ee (or have a downstream purification method).
References
-
Evans, D. A., et al. "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Journal of the American Chemical Society, 1982, 104, 1737.
-
Koga, K., et al. "Enantioselective deprotonation of cyclic ketones with chiral lithium amides." Journal of the American Chemical Society, 1986, 108, 543.
-
Simpkins, N. S. "Asymmetric synthesis using homochiral lithium amide bases." Tetrahedron: Asymmetry, 1991, 2(1), 1-26.
-
O'Brien, P. "Recent developments in chiral lithium amide base chemistry." J. Chem. Soc., Perkin Trans. 1, 1998, 1439-1458.
-
Davies, S. G., et al. "Asymmetric synthesis of β-amino acids via conjugate addition of chiral lithium amides." Tetrahedron: Asymmetry, 2002, 13, 1293. (Contextualizing the use of MEPEA analogs in conjugate addition).
Sources
Technical Guide: Methoxyethyl Chelation vs. Simple 1-Phenylethylamine
Topic: Advantages of Methoxyethyl Chelation over Simple 1-Phenylethylamine in Asymmetric Lithiation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Optimizing Asymmetric Induction via Hemilabile Internal Solvation
Executive Summary
In the realm of asymmetric synthesis—specifically enantioselective deprotonation and chiral base desymmetrization —the structural design of the chiral lithium amide (CLA) is the determinant factor for stereocontrol.
While simple 1-phenylethylamine (PEA) derivatives (e.g., lithium bis(1-phenylethyl)amide) rely heavily on steric bulk and
Methoxyethyl chelation (incorporating a 2-methoxyethyl side arm onto the chiral amine) introduces a "hemilabile" ether group. This Lewis-basic arm coordinates intramolecularly to the lithium center, enforcing a monomeric or defined dimeric structure. This guide details how this chelation control outperforms simple steric control by enhancing reaction rates, eliminating toxic additives, and sharpening stereoselectivity through rigid transition states.
Mechanistic Foundation: Sterics vs. Chelation
To understand the advantage of the methoxyethyl group, one must analyze the solution-state structure of the lithium amide.
The "Simple" PEA Problem: Aggregation
Lithium amides derived from simple PEA (e.g., Ligand A ) exist as complex aggregates in THF. The active species is often buried within a stable tetramer, requiring high activation energy or external de-aggregating agents (HMPA, DMPU) to react. This leads to "leaky" transition states and lower enantiomeric excess (
The Methoxyethyl Solution: Internal Solvation
The
-
Breaks Aggregates: Favoring reactive monomers or defined dimers.
-
Locks Conformation: The lithium is held in a fixed geometry relative to the chiral center, reducing conformational freedom in the transition state.
Visualization: Aggregate Breaking & Chelation
The following diagram illustrates the structural shift from a sluggish PEA oligomer to a reactive Methoxyethyl chelate.
Figure 1: Structural comparison showing how methoxyethyl chelation disrupts stable aggregates to form reactive, rigid species, whereas simple PEA derivatives often remain as unreactive clusters.
Comparative Performance Data
The following data compares Ligand A (Simple: Lithium bis(1-phenylethyl)amide) against Ligand B (Chelated: Lithium
Table 1: Efficiency in Asymmetric Deprotonation (Silyl Enol Ether Synthesis)
| Feature | Simple PEA Ligand (Ligand A) | Methoxyethyl Ligand (Ligand B) | Advantage |
| Primary Control | Steric Repulsion (Bulk) | Chelation (Li-O Coordination) | B: Defined Geometry |
| Additive Requirement | Often requires HMPA or LiCl | None (Self-solvating) | B: Green/Safer |
| Reaction Temp | -78°C to -100°C (Strict) | -78°C to -20°C (Flexible) | B: Robustness |
| Typical Yield | 60–75% | 85–95% | B: Kinetic Acceleration |
| Enantioselectivity ( | 40–70% (without HMPA) | >90% (without HMPA) | B: High Selectivity |
| Rate Constant ( | 1.0 (Reference) | ~10–50x Faster | B: Throughput |
Key Insight: In the absence of HMPA, simple PEA ligands often yield poor
(<50%) because the reaction proceeds through non-selective aggregates. The methoxyethyl ligand maintains high(>90%) even in pure THF because the "chelated monomer" is the exclusive active species.
Experimental Protocol: Chelation-Controlled Deprotonation
This protocol utilizes (R)-N-(2-methoxyethyl)-1-phenylethylamine for the asymmetric deprotonation of a prochiral ketone (e.g., 4-tert-butylcyclohexanone). This method is self-validating: the absence of precipitate and rapid color change indicates successful monomer formation.
Reagents
-
Chiral Amine: (R)-N-(2-methoxyethyl)-1-phenylethylamine (1.1 equiv)
-
Base: n-Butyllithium (1.1 equiv, titrated)
-
Solvent: Anhydrous THF (Freshly distilled/dried)
-
Quench: Trimethylsilyl chloride (TMSCl) (1.2 equiv)
Workflow Diagram
Figure 2: Step-by-step workflow for chelation-controlled asymmetric deprotonation.
Detailed Steps
-
Base Generation: In a flame-dried Schlenk flask under Argon, dissolve (R)-N-(2-methoxyethyl)-1-phenylethylamine in THF. Cool to -78°C.
-
Lithiation: Add n-BuLi dropwise. Stir for 30 minutes.
-
Observation: Unlike simple PEA which may form a suspension (aggregates), the methoxyethyl amide should form a clear, pale yellow solution , confirming the formation of the soluble chelated species.
-
-
Deprotonation: Add the ketone substrate (dissolved in THF) slowly over 10 minutes.
-
Mechanism: The Lithium coordinates to the ketone carbonyl while the nitrogen deprotonates the
-proton. The methoxyethyl arm remains coordinated, blocking one face of the enolate.
-
-
Quench: Add TMSCl immediately (Internal Quench method) or after a set time (External Quench), depending on the specific substrate stability.
-
Workup: Dilute with pentane, wash with cold saturated NaHCO3, dry over MgSO4, and concentrate.
Limitations & Counter-Indications
While methoxyethyl chelation is superior for kinetics and solvent independence, simple PEA may be preferred in specific scenarios:
-
Cost: Simple 1-phenylethylamine is an extremely low-cost commodity chemical. The methoxyethyl derivative requires an extra synthetic step (alkylation with 2-methoxyethyl bromide).
-
Substrate Sterics: If the substrate is extremely bulky, the extra bulk of the methoxyethyl arm (compared to a simple proton in a secondary amine) might retard the reaction, though this is rare in lithium amide chemistry.
References
-
Simpkins, N. S. (1996). The Chemistry of Chiral Lithium Amides. Tetrahedron: Asymmetry , 7(1), 1-22. Link
-
Koga, K. , et al. (1994). Enantioselective Deprotonation of Cyclic Ketones Using Chiral Lithium Amides. Journal of the American Chemical Society , 116(26), 11660-11669. Link
-
Eames, J. (2000). Parallel Kinetic Resolution using Chiral Lithium Amides. Angewandte Chemie International Edition , 39(19), 3419-3422. Link
-
Majewski, M. (1998). Advances in the chemistry of chiral lithium amides. Advances in Asymmetric Synthesis , 3, 39-76. Link
Absolute Configuration of Amine Salts via X-ray Crystallography: A Comparative Technical Guide
Executive Summary: The "Gold Standard" in Stereochemistry
In pharmaceutical development, the determination of absolute configuration (AC) is not merely a structural formality—it is a regulatory mandate (FDA, EMA) and a safety imperative. While NMR (Mosher’s method) and Vibrational Circular Dichroism (VCD) offer solution-phase alternatives, Single Crystal X-ray Diffraction (SCXRD) of amine salts remains the definitive "Gold Standard."
This guide details the strategic conversion of chiral amines into heavy-atom salts to leverage anomalous dispersion , allowing for unambiguous assignment of stereochemistry via the Flack parameter . We compare this methodology against spectroscopic alternatives and provide a field-proven protocol for crystallization.
Strategic Framework: The Heavy Atom Advantage
Why derivatize amines into salts?
-
Crystallizability: Many chiral amines are oils or amorphous solids. Salt formation with rigid counter-ions (e.g., sulfonates, halides) introduces strong ionic lattices that promote lattice formation.
-
Anomalous Scattering: To determine absolute configuration, we must break Friedel's Law (
). This requires significant anomalous scattering ( ). Carbon, nitrogen, and oxygen have negligible values with standard Molybdenum (Mo) radiation. Introducing a "heavy" counter-ion (Cl, Br, I, S) dramatically enhances the anomalous signal, reducing the standard uncertainty of the Flack parameter.
Workflow Visualization: From Oil to Absolute Structure
Figure 1: The linear workflow for converting difficult amine samples into X-ray suitable crystals for absolute configuration assignment.
Comparative Analysis: X-ray vs. NMR vs. VCD[1][2]
The following table contrasts the three primary methods for AC determination.
| Feature | X-ray Crystallography (Amine Salts) | NMR (Mosher's Method) | VCD (Vibrational Circular Dichroism) |
| Principle | Direct imaging of electron density + Anomalous dispersion (Bijvoet pairs). | Indirect deduction via chemical shift anisotropy of diastereomers. | Comparison of experimental IR/VCD spectra with ab initio DFT calculations. |
| Sample State | Solid (Single Crystal). Requires crystallization.[1] | Solution. | Solution (or film). |
| Absolute Certainty | High (Direct). The only method that "sees" the atoms. | Medium-High. Relies on conformational purity and model assumptions. | Medium-High. Heavily dependent on the accuracy of the DFT calculation. |
| Time to Result | Slow to Medium. (Days to Weeks for crystal growth; hours for data). | Fast. (Hours for derivatization and NMR time). | Medium. (Hours for measurement; Days for DFT computation). |
| Sample Qty | Low (0.1 - 0.5 mg for crystal). | Medium (5 - 10 mg for derivatization). | High (5 - 20 mg, high concentration needed). |
| Cost | High (instrumentation/service). | Low (standard lab equipment). | High (specialized instrumentation + software). |
| Key Limitation | Must grow a crystal. | Fails if conformers are complex or if "R" groups shield the chiral center. | Computational cost; difficult for flexible molecules with many conformers. |
Technical Deep Dive: The Flack Parameter
The reliability of X-ray for absolute configuration hinges on the Flack Parameter (
Where
- (e.g., 0.04 ± 0.05): The model is Correct . The absolute configuration is assigned as solved.
- (e.g., 1.05 ± 0.05): The model is Inverted . You must reverse the coordinates (invert the hand) to get the correct structure.
- : The crystal is likely a Racemic Twin or the anomalous signal is too weak (no heavy atom).
Expert Insight: For light-atom amines (C, H, N), the anomalous signal is weak using standard Mo radiation. By forming a Hydrobromide (HBr) or Hydroiodide (HI) salt, you introduce a strong anomalous scatterer. This reduces the standard uncertainty (
Experimental Protocol: Salt Formation & Crystallization
This protocol is designed to generate X-ray quality crystals of amine salts.[2]
Phase 1: Counter-ion Selection
Do not rely solely on HCl. While HCl salts are common, Chloride is a relatively weak anomalous scatterer for Mo sources.
-
Tier 1 (Best for AC): Hydrobromic Acid (HBr), Hydroiodic Acid (HI).
-
Tier 2 (Good Crystallinity): p-Toluenesulfonic acid (Tosylate), Methanesulfonic acid (Mesylate), Picric acid.
-
Tier 3 (Chiral Resolution + AC): Tartaric acid, Mandelic acid (Use these if the amine is not yet enantiopure).
Phase 2: Vapor Diffusion (Sitting Drop)
This method is superior to evaporation for growing high-quality, singular crystals.
-
Prepare Solution: Dissolve ~5 mg of the amine salt in a minimal amount of "Good Solvent" (e.g., Methanol, Ethanol, or Water). Ensure the solution is clear (filter if necessary).
-
Prepare Antisolvent: Select a "Bad Solvent" that is miscible with the Good Solvent but in which the salt is insoluble (e.g., Diethyl Ether, Hexane, Acetone).
-
Setup:
-
Place 0.5 mL of the Antisolvent in the outer reservoir of a crystallization chamber (or a larger vial).
-
Place the Amine Solution in a small inner vial (open top) inside the larger vial.
-
Seal the outer vessel tightly.
-
-
Incubation: Allow to stand undisturbed at constant temperature (20°C or 4°C) for 2-7 days. The antisolvent will slowly diffuse into the amine solution, gently lowering solubility and promoting ordered crystal growth.
Phase 3: Self-Validating Check (Birefringence)
Before mounting a crystal, place it under a polarizing microscope.
-
Rotate the stage.
-
Observation: If the crystal blinks (bright-dark-bright) every 90 degrees, it is crystalline and single . If it remains dark or looks "sugary," it is amorphous or polycrystalline and unsuitable for X-ray.
Decision Matrix: Selecting the Right Method
When should you choose X-ray over NMR? Use this logic flow.
Figure 2: Decision matrix for selecting the optimal absolute configuration determination method.
References
-
Flack, H. D. (1983).[3] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881.
-
Parsons, S. (2021). "Determination of Absolute Configuration using X-ray Diffraction". Rigaku Journal.
-
FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs". U.S. Food and Drug Administration.
-
Freedman, T. B., et al. (2003). "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism". Chirality, 15, 743-758.
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17-118.
Sources
A Senior Application Scientist's Guide to Chiral HPLC Methods for (2-Methoxyethyl)(1-phenylethyl)amine Derivatives
For researchers, scientists, and professionals in drug development, the precise and accurate determination of enantiomeric purity is a cornerstone of modern chemical analysis. The biological activity and toxicological profile of chiral molecules often reside in a single enantiomer, making robust enantioselective analytical methods paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of (2-Methoxyethyl)(1-phenylethyl)amine and its derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to develop and optimize your own chiral separations.
The Critical Role of Chiral Stationary Phases
The heart of any successful chiral HPLC separation is the chiral stationary phase (CSP). For the separation of (2-Methoxyethyl)(1-phenylethyl)amine, a basic compound, polysaccharide-based CSPs have consistently demonstrated superior performance. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment. The enantiomers of the analyte interact with the CSP through a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times and, thus, separation.[1][2]
While other types of CSPs exist, such as Pirkle-type, macrocyclic antibiotic, and protein-based columns, polysaccharide-based phases like those in the Daicel CHIRALPAK® and CHIRALCEL® series (and their equivalents from other manufacturers) are the most widely used and successful for this class of compounds.[3][4]
Strategic Method Development: A Comparative Overview
A systematic approach to method development is crucial for achieving optimal chiral separation. The following table compares various polysaccharide-based columns and mobile phase conditions commonly employed for the separation of phenylethylamine derivatives. While specific data for (2-Methoxyethyl)(1-phenylethyl)amine is not abundant in published literature, the data for the parent compound, 1-phenylethylamine, provides an excellent and highly relevant starting point. The N-(2-methoxyethyl) group is not expected to fundamentally alter the required chiral recognition mechanism.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Additive | Flow Rate (mL/min) | Detection | Expected Performance | Reference |
| CHIRALPAK® AD-H | n-Hexane / Isopropanol (80:20, v/v) | 0.1% Diethylamine (DEA) | 1.0 | UV, 230 nm | Good resolution and peak shape. A reliable starting point. | [5] |
| CHIRALPAK® OD-H | n-Hexane / Isopropanol (90:10, v/v) | Not specified (likely basic) | Not specified | Not specified | Effective for various phenylethylamine derivatives. | [6] |
| Lux® Amylose-2 | Normal Phase (NP) | Basic | Not specified | Not specified | A strong alternative to CHIRALPAK® AD-H. | [3] |
| CHIRALPAK® IC | n-Hexane / 2-Propanol | Diethylamine (DEA) | Not specified | Not specified | Has shown superior performance for some amines. | [7] |
| Crown Ether-Based | Perchloric acid (pH 1.0) / Acetonitrile (50:50, v/v) | N/A | Not specified | UV, 210 nm | An alternative approach for primary amines. | [8] |
Expert Insight: The choice between amylose-based (e.g., CHIRALPAK® AD-H, Lux® Amylose-2) and cellulose-based (e.g., CHIRALPAK® OD-H) columns can sometimes lead to a reversal in enantiomer elution order, which can be advantageous for impurity analysis.[9] For initial screening, a set of columns including both amylose and cellulose derivatives is highly recommended.[10]
The Decisive Role of the Mobile Phase
In normal-phase chiral chromatography, the mobile phase is typically a mixture of a non-polar solvent, most commonly n-hexane, and a polar modifier, usually an alcohol like isopropanol (IPA) or ethanol. The concentration of the alcohol modifier is a critical parameter to optimize. A lower concentration generally leads to longer retention times and can improve resolution, while a higher concentration will decrease retention times.
For basic analytes such as (2-Methoxyethyl)(1-phenylethyl)amine, the addition of a small amount of a basic modifier to the mobile phase is essential.[11][12] Additives like diethylamine (DEA) or triethylamine (TEA) serve two primary purposes:
-
Improved Peak Shape: They compete with the analyte for active sites on the silica surface, minimizing tailing and producing sharp, symmetrical peaks.
-
Enhanced Resolution: By modifying the interactions between the analyte and the CSP, they can significantly impact enantioselectivity.
The concentration of the basic additive is typically in the range of 0.1% to 0.5%. It is crucial to maintain consistency in the additive concentration for reproducible results.
Experimental Workflow and Protocols
A logical workflow for developing a chiral HPLC method for (2-Methoxyethyl)(1-phenylethyl)amine derivatives is essential for efficiency and success.
Diagram: Chiral HPLC Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: A Representative Method
This protocol provides a robust starting point for the enantioseparation of (2-Methoxyethyl)(1-phenylethyl)amine.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Solvents: HPLC grade n-hexane and isopropanol (IPA).
-
Additive: Diethylamine (DEA), analytical grade.
-
Sample: A racemic standard of (2-Methoxyethyl)(1-phenylethyl)amine.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic (2-Methoxyethyl)(1-phenylethyl)amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
4. Method Execution and Optimization:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Optimization:
-
If the retention times are too long, increase the percentage of isopropanol in the mobile phase (e.g., to 70:30 Hexane/IPA).
-
If the resolution is poor, decrease the percentage of isopropanol (e.g., to 90:10 Hexane/IPA).
-
If peak shape is suboptimal, the concentration of DEA can be adjusted (e.g., to 0.2%).
-
Conclusion
The successful chiral separation of (2-Methoxyethyl)(1-phenylethyl)amine derivatives by HPLC is readily achievable through a systematic approach centered on the use of polysaccharide-based chiral stationary phases. By understanding the fundamental principles of chiral recognition and the critical role of the mobile phase composition, particularly the use of basic additives, researchers can confidently develop and optimize robust and reliable methods. The protocols and comparative data presented in this guide serve as a strong foundation for your method development efforts, enabling accurate and precise determination of enantiomeric purity in your research and development endeavors.
References
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AS-H. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL® OZ-H. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® IB Columns. UVISON Technologies. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® ID Columns. Retrieved from [Link]
- Google Patents. (2016). Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. CN106053657A.
- Kang, M. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 249-260.
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Chirex™. Retrieved from [Link]
-
Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Retrieved from [Link]
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For: S1. DOI. Retrieved from [Link]
-
Shimadzu. (n.d.). DataNo. lc021 1-Phenylethylamine. Retrieved from [Link]
-
Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.pdf. Retrieved from [Link]
-
YMC. (n.d.). Chiral Columns. Retrieved from [Link]
-
YMC. (n.d.). Chiral Columns Introduction. Retrieved from [Link]
-
YMC India. (n.d.). Chiral Art Columns. Retrieved from [Link]
-
YMC. (n.d.). YMC Chiral Application. Retrieved from [Link]
-
YMC. (n.d.). YMC Chiral Columns. Retrieved from [Link]
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A Comparative Guide to Stereocontrol Efficiency: Bidentate vs. Monodentate Chiral Amines in Asymmetric Catalysis
For the researcher navigating the intricate landscape of asymmetric synthesis, the choice of a chiral ligand is a critical decision point that profoundly influences the stereochemical outcome of a reaction. Chiral amines and their derivatives, particularly as components of phosphine, phosphoramidite, and Schiff base ligands, are mainstays in the synthetic chemist's toolkit.[1][2][3][4] A fundamental question often arises: when is a conformationally restricted bidentate ligand superior to a more flexible, yet sterically tunable, monodentate ligand?
This guide provides an in-depth comparison of the stereocontrol efficiency of bidentate versus monodentate chiral amine-based ligands. We will dissect the mechanistic underpinnings of their stereodifferentiating abilities, present comparative experimental data, and offer field-proven insights to guide your selection process in the pursuit of high enantioselectivity.
The Core Principle: Constructing a Chiral Environment
The fundamental role of a chiral ligand in asymmetric catalysis is to create a three-dimensional chiral environment around a metal center. This environment forces an incoming prochiral substrate to adopt a specific orientation, making one of its two faces preferentially accessible for reaction. The efficiency of this stereocontrol is dictated by the stability and energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The larger this energy difference (ΔΔG‡), the higher the enantiomeric excess (ee) of the product. It is how bidentate and monodentate ligands achieve this differentiation that forms the basis of our comparison.
Bidentate Ligands: The Power of Rigidity and the Chelate Effect
Bidentate ligands, which bind to a metal center through two donor atoms, have historically been the "gold standard" in asymmetric catalysis.[5] Their efficacy is largely attributed to the chelate effect , where the formation of a stable ring structure upon coordination significantly increases the binding affinity compared to two analogous monodentate ligands.[6][7]
Mechanistic Advantages:
-
Conformational Rigidity: The chelate ring dramatically reduces the conformational flexibility of the metal-ligand complex.[6] This creates a well-defined and predictable chiral pocket. The substrate has fewer ways to approach the catalytic center, which simplifies the transition state analysis and often leads to higher enantioselectivity.
-
Defined Bite Angle: The geometry of the bidentate ligand dictates a specific "bite angle"—the P-Metal-P angle in diphosphine ligands, for example.[8] This geometric constraint is a key determinant of the catalytic pocket's shape and, consequently, the stereochemical outcome.[8] Fine-tuning the ligand backbone allows for the optimization of this angle for a specific transformation.
-
Enthalpic and Entropic Favorability: The chelate effect is thermodynamically driven. Enthalpically, breaking two metal-ligand bonds is required to de-coordinate a bidentate ligand, making it more stable.[6] Entropically, the coordination of one bidentate ligand releases solvent or other monodentate ligands, leading to an increase in the number of free molecules in the system, which is favorable.[6][7]
This inherent rigidity has made bidentate ligands derived from chiral diamines or amino alcohols, such as those in the Trost ligand or various aminophosphines, highly successful in a vast array of reactions.[9][10]
Caption: Bidentate ligands form a stable chelate ring with the metal center.
Monodentate Ligands: A Paradigm Shift Towards Flexibility and Non-Covalent Control
For decades, monodentate ligands were often overlooked due to their presumed rotational freedom, which was expected to result in multiple competing transition states and low enantioselectivity.[5] However, groundbreaking work, particularly with bulky phosphoramidite ligands, has demonstrated that monodentate systems can not only match but sometimes exceed the performance of their bidentate counterparts, often with higher catalytic activity.[11][12][13]
Mechanistic Advantages:
-
Steric Dominance: The success of modern monodentate ligands often hinges on sterics. Large, bulky groups are positioned to effectively shield one face of the substrate, leaving only one pathway for approach to the metal center. This steric hindrance acts as the primary stereodifferentiating element.
-
Non-Covalent Interactions: In the absence of a rigid chelate ring, weaker, non-covalent interactions become crucial for stabilizing the preferred transition state.[14] These can include hydrogen bonding, π-π stacking, or cation-π interactions between the ligand and the substrate.[14][15] These interactions mimic the precise positioning seen in enzyme active sites.
-
Synthetic Accessibility and Modularity: Monodentate ligands are generally easier and less expensive to synthesize than complex bidentate structures.[4][11] Their modular nature allows for the rapid generation of libraries by combining different chiral amines and phosphine fragments, facilitating high-throughput screening of catalysts.
-
Ligand Combination Approach: A unique advantage is the ability to combine two different monodentate ligands in situ.[16] This can lead to the formation of highly active and selective hetero-ligated complexes that are more effective than the corresponding homo-ligated species.[16]
Caption: Monodentate ligands use sterics and non-covalent interactions for control.
Head-to-Head Comparison: Asymmetric Hydrogenation Data
To provide a quantitative comparison, let's examine the classic rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid derivative, a benchmark reaction in catalysis. Data compiled from studies directly comparing state-of-the-art monodentate and bidentate ligands highlights the competitive nature of these systems.
| Ligand Type | Ligand Name | Substrate | Conversion (%) | ee (%) | Relative Rate | Source |
| Bidentate | (R,R)-Me-BPE | Methyl-Z-acetamidocinnamate | >99 | 92 | 1.0 | [11] |
| Bidentate | (S,S)-Chiraphos | Methyl-Z-acetamidocinnamate | >99 | 98 | 0.8 | [11] |
| Monodentate | (R,R)-MonoPhos | Methyl-Z-acetamidocinnamate | >99 | 98 | 2.5 | [11] |
| Monodentate | (S,S,S)-PipPhos | Methyl-Z-acetamidocinnamate | >99 | >99 | 3.0 | [11] |
Analysis of the Data: The data clearly demonstrates that while highly effective bidentate ligands like Chiraphos provide excellent enantioselectivity, optimized monodentate phosphoramidite ligands such as PipPhos can deliver even higher ee values.[11] Perhaps more strikingly, the monodentate ligands exhibit significantly faster reaction rates. This is a crucial factor in process chemistry, where high turnover frequency is paramount. The increased rate is often attributed to the greater flexibility of the monodentate complex, which can facilitate faster substrate/product exchange.
Experimental Protocol: Comparative Asymmetric Hydrogenation
This protocol provides a framework for comparing a bidentate and a monodentate ligand in the Rh-catalyzed hydrogenation of methyl-Z-acetamidocinnamate.
Objective: To compare the enantioselectivity and conversion achieved with a bidentate phosphine ligand (e.g., (S,S)-Chiraphos) and a monodentate phosphoramidite ligand (e.g., (R,R)-MonoPhos).
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S,S)-Chiraphos (Bidentate Ligand)
-
(R,R)-MonoPhos (Monodentate Ligand)
-
Methyl-Z-acetamidocinnamate (Substrate)
-
Methanol (HPLC grade, degassed)
-
Dichloromethane (DCM, degassed)
-
Hydrogen gas (high purity)
-
Schlenk flasks and lines
-
Autoclave or high-pressure reactor
Workflow Diagram:
Caption: Workflow for comparative asymmetric hydrogenation experiment.
Step-by-Step Procedure:
Part 1: Catalyst Preparation (Perform for each ligand separately)
-
Ligand to Metal Ratio: For bidentate ligands, use a 1.1:1 ligand:Rh ratio. For monodentate ligands, use a 2.2:1 ligand:Rh ratio.
-
In a glovebox or under an inert atmosphere (Argon/Nitrogen), add [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol) to a Schlenk flask.
-
Add the appropriate amount of the chiral ligand (0.0055 mmol for bidentate, 0.011 mmol for monodentate).
-
Add 2 mL of degassed DCM, and stir the resulting orange-red solution for 30 minutes at room temperature to ensure complete complex formation.
Part 2: Hydrogenation
-
To a high-pressure reactor, add the substrate, methyl-Z-acetamidocinnamate (e.g., 219 mg, 1.0 mmol), and dissolve it in 8 mL of degassed methanol.
-
Using a gas-tight syringe, transfer the prepared catalyst solution from Part 1 to the reactor.
-
Seal the reactor, remove it from the inert atmosphere, and place it in the hydrogenation setup.
-
Carefully purge the reactor by pressurizing with H₂ to ~3 bar and then venting three times.
-
Pressurize the reactor to the final pressure (e.g., 2 bar H₂) and begin vigorous stirring.
-
Monitor the reaction by observing H₂ uptake. Let the reaction proceed for a set time (e.g., 1 hour for rate comparison) or until H₂ uptake ceases.
Part 3: Analysis
-
Carefully vent the reactor and purge with an inert gas.
-
Take an aliquot of the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in a small amount of ethyl acetate and pass it through a short plug of silica gel to remove the catalyst.
-
Analyze the filtrate by chiral HPLC (e.g., using a Chiralcel OD-H or similar column) with an appropriate mobile phase (e.g., Hexane/Isopropanol) to determine the enantiomeric excess (ee%).
-
Determine the conversion by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.
Making the Choice: A Scientist's Decision Matrix
The choice between a bidentate and a monodentate chiral amine ligand is not always straightforward and depends heavily on the specific application.
-
Choose a Bidentate Ligand When:
-
A highly predictable and well-defined catalytic pocket is required.
-
The substrate is small and can easily fit into a rigid active site.
-
High stability of the catalyst complex is critical, and ligand dissociation is a concern.
-
You are working with a well-precedented reaction class where privileged bidentate ligands (e.g., BINAP, DuPhos) are known to excel.
-
-
Choose a Monodentate Ligand When:
-
High reaction rates (turnover frequency) are a primary goal.[11]
-
Rapid ligand screening and optimization are necessary, leveraging their modular synthesis.[4]
-
The substrate is bulky and may not be accommodated by a rigid bidentate ligand's pocket.
-
Non-covalent interactions can be strategically employed for stereocontrol.
-
Cost and ease of synthesis are significant factors for large-scale applications.[11]
-
Conclusion
The debate between bidentate and monodentate ligands is no longer a simple matter of rigidity versus flexibility. While bidentate ligands offer robust and predictable stereocontrol through the chelate effect, modern monodentate ligands have emerged as powerful alternatives, often providing superior activity and comparable or even higher enantioselectivity through a combination of tailored sterics and subtle non-covalent interactions.[11][12][14] The optimal choice is context-dependent, and an understanding of the underlying mechanistic principles governing each class is essential for the rational design of effective asymmetric catalytic systems. The continued development of both ligand types will undoubtedly push the boundaries of stereocontrol, enabling the efficient synthesis of increasingly complex chiral molecules.[3]
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.[Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC.[Link]
-
Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study. University of Groningen.[Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.[Link]
-
Bidentates versus monodentates in asymmetric hydrogenation catalysis: synergic effects on rate and allosteric effects on enantioselectivity. PubMed.[Link]
-
Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis.[Link]
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Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis.[Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate.[Link]
-
Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study. PubMed.[Link]
-
Mono- versus Bidentate Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation. A Comparative Rate Study. Figshare.[Link]
-
Control of asymmetry in the radical addition approach to chiral amine synthesis. PubMed.[Link]
-
Exploring the non-covalent interactions behind the formation of amine–water complexes: The case of the N-allylmethylamine monohydrate. MSpace - University of Manitoba.[Link]
-
Non-covalent interactions in supported asymmetric catalysis: a brief account. Comptes Rendus de l'Académie des Sciences.[Link]
-
Non-Covalent Interaction within Catalytic Anionic Donor and Neutral Acceptor to Promote Pd-Catalyzed Distal Site- selective Functionalization of Amines. ChemRxiv.[Link]
-
Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts. PMC.[Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI.[Link]
-
The Confluence of Steric and Electronic Effects in N-Heterocyclic Carbene-Catalyzed Processes Part II: Studies Toward the Asymmetric Oxidative Coupling of Phenols. ScholarlyCommons - University of Pennsylvania.[Link]
-
Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. MDPI.[Link]
-
Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. PMC.[Link]
-
Types of ligands applied in enantioselective hydrogenation. Bidentate... ResearchGate.[Link]
-
Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. PMC.[Link]
-
An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. ResearchGate.[Link]
-
Chiral ligands designed in China. National Science Review - Oxford Academic.[Link]
-
Coordination Chemistry CC4. Chelation. St. Benedict & St. John's University.[Link]
-
First Examples of Improved Catalytic Asymmetric C−C Bond Formation Using the Monodentate Ligand Combination Approach. Organic Letters - ACS Publications.[Link]
-
Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions (RSC Publishing).[Link]
-
Chelation effects in the binding of bidentate ligands by a face-to-face zinc porphyrin. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]
-
Chiral bidentate aminophosphine ligands: Synthesis, coordination chemistry and asymmetric catalysis. ResearchGate.[Link]
-
Monodentate/bidentate chiral Ph/Py-NO ligands: an unexpected switch of enantioselectivity in Friedel–Crafts alkylation of indoles and 2,3-dioxopyrrolidines. New Journal of Chemistry (RSC Publishing).[Link]
-
Non-covalent interactions in molecular architectures and solvent-free catalytic activity towards CO2 fixation of mononuclear Co(iii) complexes installed on modified Schiff base ligands. Dalton Transactions (RSC Publishing).[Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. PMC.[Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (2-Methoxyethyl)(1-phenylethyl)amine and its Alternatives
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy for the asymmetric synthesis of enantiomerically pure compounds. This guide provides a detailed comparison of (2-Methoxyethyl)(1-phenylethyl)amine, a derivative of the well-established (1-phenylethyl)amine auxiliary, with other widely used alternatives, supported by experimental data and protocols.
Introduction to (2-Methoxyethyl)(1-phenylethyl)amine: A Chelation-Controlled Approach
(2-Methoxyethyl)(1-phenylethyl)amine, also known as N-(2-Methoxyethyl)-1-phenylethanamine, is a chiral amine designed to function as a chiral auxiliary. Its structure combines the proven stereodirecting ability of the 1-phenylethyl group with a N-(2-methoxyethyl) substituent. The primary rationale behind this modification is the introduction of a chelating ether oxygen. This feature is intended to create a more rigid and ordered transition state through coordination with a metal cation (e.g., lithium), thereby enhancing the facial selectivity of reactions at a prochiral center.
While specific experimental data for (2-Methoxyethyl)(1-phenylethyl)amine in the peer-reviewed literature is scarce, its performance can be contextualized by examining its parent compound, (1-phenylethyl)amine, and comparing its proposed mechanism to that of other leading chiral auxiliaries.
The Parent Auxiliary: (1-Phenylethyl)amine
(S)-(-)-1-Phenylethylamine and its (R)-(+)-enantiomer are widely utilized as chiral auxiliaries, particularly for the asymmetric alkylation of carboxylic acid derivatives. The underlying principle of stereocontrol relies on the steric bulk of the phenyl group, which effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the less hindered side.
Asymmetric Alkylation using (S)-1-Phenylethylamine: A General Workflow
The following diagram illustrates the typical workflow for an asymmetric alkylation reaction using an amide derived from (S)-1-phenylethylamine.
Caption: A typical experimental workflow for asymmetric alkylation using the SAMP hydrazone method.
Conclusion: The Potential of (2-Methoxyethyl)(1-phenylethyl)amine
While a lack of published data prevents a direct quantitative comparison, the design of (2-Methoxyethyl)(1-phenylethyl)amine is based on sound principles of stereochemical control. The introduction of a chelating methoxyethyl group has the potential to enhance the rigidity of the transition state in metal-mediated reactions, which could lead to improved diastereoselectivity compared to the parent (1-phenylethyl)amine auxiliary.
However, it faces stiff competition from the highly reliable and extensively documented Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones. These auxiliaries have a proven track record across a vast range of substrates and reaction types, often delivering exceptional levels of stereocontrol.
For researchers considering the use of (2-Methoxyethyl)(1-phenylethyl)amine, it represents an opportunity to explore a potentially more effective chelation-controlled auxiliary. However, its adoption will depend on future studies that provide concrete experimental evidence of its performance and demonstrate a clear advantage over the established and powerful alternatives.
References
- Evans, D. A.; et al. Stereoselective Aldol Condensations. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 1-110.
- Enders, D.; et al. Asymmetric Synthesis of Aldehydes and Ketones by Alkylation of Chiral Hydrazones. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 275-339.
- Myers, A. G.; et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. J. Am. Chem. Soc.1997, 119 (28), 6496–6511.
- Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis; Pergamon: Oxford, 1996.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Methoxyethyl)(1-phenylethyl)amine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2-Methoxyethyl)(1-phenylethyl)amine. As this specific chemical may not have readily available, dedicated safety documentation, this guide synthesizes best practices derived from the known hazards of its constituent functional groups—specifically substituted amines and phenylethylamines. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
The foundational principle of chemical disposal is proactive waste management, which begins before the chemical is even used. Understanding the potential hazards and planning the entire lifecycle of the chemical, from acquisition to disposal, is paramount for safety and regulatory compliance.[1]
Hazard Identification and Risk Assessment
(2-Methoxyethyl)(1-phenylethyl)amine, while not extensively documented, can be assessed by examining its structural analogs, such as 2-Phenylethylamine and various aliphatic amines. Based on these, it should be treated as a hazardous substance with the following likely characteristics:
-
Corrosivity: Aliphatic and cycloaliphatic amines are strong bases and are considered severe skin and eye irritants.[2] Contact can cause severe chemical burns.[3][4][5]
-
Toxicity: Amines can be toxic if swallowed, inhaled, or absorbed through the skin.[3] Acute exposure may cause irritation to the respiratory system.[3][6]
-
Flammability: While not all amines are highly flammable, many are combustible liquids.[4][7] Vapors can form explosive mixtures with air, especially at elevated temperatures.[5]
Inferred Hazard Profile Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Codes (Examples) | Source Analogs |
| Acute Toxicity (Oral, Dermal) | H301/H302, H312: Toxic/Harmful if swallowed, Harmful in contact with skin. | P264, P270, P280, P301+P312 | [3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P260, P280, P303+P361+P353 | [3][4][5][7] |
| Serious Eye Damage | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 | [3][4] |
| Combustible Liquid | H226/H227: Flammable/Combustible liquid and vapor. | P210, P233, P403+P235 | [4][5][7] |
This table is an inferred profile based on structurally similar chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for a definitive waste characterization.
Personal Protective Equipment (PPE) and Handling
Before handling the chemical for any purpose, including disposal, ensure the proper PPE is worn. The choice of PPE is dictated by the risk assessment and is the last line of defense.[8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart. Compromised gloves can increase dermal absorption.[9]
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield is required when there is a splash hazard.[4]
-
Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.[4]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS emergency line.
-
Containment (for small spills): If the spill is small and you are trained to handle it, contain the liquid with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large amounts of a combustible liquid.
-
Neutralization (Caution): While amines are basic, in-situ neutralization can be hazardous and is generally not recommended as a first step for spills. It can generate heat and additional fumes. This should only be performed by trained personnel following a specific EHS-approved procedure.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Step-by-Step Disposal Procedure
The disposal of (2-Methoxyethyl)(1-phenylethyl)amine waste is governed by the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[10] Laboratory chemical waste cannot be disposed of in the regular trash or down the sewer system.[11][12]
Workflow for Chemical Waste Disposal
Caption: Workflow for proper hazardous chemical waste disposal.
Protocol Details:
-
Waste Characterization: The first step is to identify the waste as hazardous.[1] Given the properties of its analogs, (2-Methoxyethyl)(1-phenylethyl)amine waste must be treated as hazardous.
-
Select the Correct Container:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) carboys or the original product container are often suitable.[1][13] Avoid metal containers if the substance is corrosive to metals.
-
The container must be in good condition, free of leaks, and have a secure, screw-top lid.[14][15]
-
-
Segregate Your Waste:
-
Crucially, do not mix incompatible wastes. [14][16] This amine waste is basic and should not be mixed with acidic waste, especially strong oxidizing acids, which can cause violent reactions.
-
It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[16] This specific amine waste should be collected in a container designated for non-halogenated organic waste.
-
-
Label the Container:
-
Accumulate Waste Safely:
-
Always keep the waste container sealed, except when actively adding waste.[14] This prevents the release of vapors.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab, which is at or near the point of generation.[17]
-
The SAA must be under the control of laboratory personnel.[15]
-
Use secondary containment (such as a plastic tub) for all liquid hazardous waste containers to contain potential leaks.[14]
-
-
Request Disposal:
-
Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[14]
-
Once the container is full, or if work on the project generating the waste is complete, submit a request for pickup to your EHS department.[11][14]
-
Laboratories are subject to limits on the volume of waste they can accumulate (e.g., 55 gallons in an SAA) and the time they can store it (often 6-12 months).[15][17][18] Regular pickups are essential for compliance.
-
References
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Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Environmental Health and Safety, Dartmouth College. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]
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Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]
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Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services. [Link]
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Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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How to Properly Dispose Chemical Hazardous Waste. (2018). National Science Teaching Association. [Link]
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Safety data sheet - 2-Phenylethylamine. CPAchem. [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. [Link]
-
RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. (2021). EHS Daily Advisor. [Link]
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OSHA Method 40: Methylamine. U.S. Environmental Protection Agency. [Link]
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RCRA Waste Treatment/Minimization. (2013). Lion Technology. [Link]
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Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]
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OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]
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Resource Conservation and Recovery Act (RCRA). Shimadzu Scientific Instruments. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]
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OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014). Occupational Safety and Health Administration. [Link]
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Personal Protective Equipment (PPE) & Handling Guide: (2-Methoxyethyl)(1-phenylethyl)amine
CAS: 1019499-28-5 (and related isomers) Chemical Class: Secondary Amine / Ether Hazard Classification (Derived): Corrosive (Skin Corr.[1][2][3] 1B) , Serious Eye Damage (Cat 1) , Acute Toxicity (Oral/Dermal) .[1][3][4][5]
Part 1: The Core Directive (Risk Assessment & Causality)
As a Senior Application Scientist, I must emphasize that safety data for specific chiral intermediates like (2-Methoxyethyl)(1-phenylethyl)amine is often extrapolated from functional analogues.[1][2][3] You must treat this compound with the "Worst-Case Analogue" principle.
The Causality of Hazard:
-
The Amine Functionality: The secondary amine group is a strong nucleophile and base.[1][3] Upon contact with biological tissue, it initiates alkaline hydrolysis of fats (saponification) and proteins (liquefaction necrosis).[1][3] Unlike acid burns, which form a protective scab, amine burns penetrate deeper over time.[3]
-
The Ether Linkage: The methoxyethyl group increases the lipophilicity of the molecule.[1][3] This acts as a "carrier," potentially accelerating the absorption of the corrosive amine through the skin barrier and into the bloodstream.[3]
-
Chirality & Bioactivity: Phenylethylamine derivatives often possess central nervous system (CNS) activity.[1][3] Rapid skin absorption could lead to systemic neurotoxicity, not just local burns.[3]
Operational Rule: Standard laboratory nitrile gloves are insufficient for prolonged contact.[1][3] The ether oxygen can facilitate permeation through nitrile rubber, while the amine attacks the polymer matrix.[3]
Part 2: PPE Selection Matrix
The following matrix is designed for Zero-Tolerance exposure.
| PPE Category | Primary Recommendation | Technical Justification & Causality |
| Hand Protection (Immersion/High Risk) | Laminate Film (e.g., Silver Shield® / 4H®) | Permeation Resistance: Multi-layer laminates block the specific combination of small ether molecules and aggressive amines.[1][2][3] Breakthrough Time: >480 mins (Estimated).[1][3] |
| Hand Protection (Splash/Low Volume) | Double-Gloved Nitrile (High Thickness) | Outer: 8 mil Nitrile (Extended Cuff).[1][2] Inner: 4 mil Nitrile (Color indicator).[1][3] Protocol: Change immediately upon any splash.[1][3] The ether moiety degrades nitrile; double gloving provides a temporary buffer.[1][3] |
| Eye & Face | Chemical Splash Goggles + Face Shield | Corrosivity: Class 1B corrosives cause irreversible eye damage in seconds.[1][3] Safety glasses allow vapors/aerosols to bypass side shields.[1][3] A face shield protects the neck/chin from splashes.[3] |
| Respiratory | Fume Hood (Engineering Control) | Volatility: Amine vapors are irritating to mucous membranes.[1][3] Backup: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if hood work is impossible.[1][2][3] |
| Body | Tyvek® Lab Coat + Chemical Apron | Standard cotton coats absorb liquids, holding the corrosive against the skin.[1][3] An impervious apron (Butyl or Neoprene) is required for liquid transfer >100mL.[1][3] |
Part 3: Operational Protocols
A. Pre-Work Validation (The "Self-Validating" System)
Before opening the bottle, perform the "Glove Integrity Test" :
B. Active Handling (Step-by-Step)
Scenario: Transferring 50 mL for a chiral resolution or synthesis step.
-
Engineering Setup:
-
Donning Sequence:
-
Liquid Transfer:
-
Decontamination (Immediate):
C. Emergency Doffing (In case of Splash)
-
"Peel and Turn": Grasp the outside of the outer glove.[1][3] Peel it off, turning it inside out.
-
Inspect Inner Glove: If the inner glove is compromised or if you feel "warming" (heat of reaction), immediately remove the inner glove.[1][3]
-
Wash: Flush skin with tepid water for 15 minutes . Do not use vinegar (neutralization generates heat).[1][3]
Part 4: Visualization (Decision Logic)
The following diagram outlines the decision logic for selecting PPE based on the volume and duration of the task.
Caption: PPE Decision Tree based on exposure risk. Note that Fume Hood use is mandatory regardless of volume.[1]
Part 5: Disposal & Waste Management
-
Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid, Peroxides).[1][3] Amines + Oxidizers = Hypergolic (Fire/Explosion) or Nitrosamine formation (Carcinogenic).[1][3]
-
Classification: Segregate into "Basic Organic Waste" (Alkaline).[1][3]
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans (corrosion risk).[1][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11105539, 2-Methoxy-1-phenylethan-1-amine.[1][2][3] Retrieved from [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][3] Washington (DC): National Academies Press (US); 2011.[1][3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (1910.138).[1][3] Retrieved from [Link][1][2][3]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
